Mal-PEG5-PFP
Beschreibung
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mal-PEG5-PFP Mechanism of Action
Executive Summary
Mal-PEG5-PFP is a high-performance heterobifunctional crosslinker designed for the precise conjugation of amine-containing biomolecules (e.g., antibodies, enzymes) with thiol-containing payloads (e.g., drugs, peptides, oligonucleotides).
Unlike traditional N-hydroxysuccinimide (NHS) esters, the Pentafluorophenyl (PFP) ester moiety offers superior hydrolytic stability in aqueous environments, allowing for higher conjugation efficiency and greater reproducibility. The polyethylene glycol (PEG5) spacer provides critical solubility and flexibility, mitigating aggregation and steric hindrance often observed in hydrophobic Antibody-Drug Conjugates (ADCs).
Molecular Architecture & Functional Logic
The utility of this compound is derived from its tripartite structure. Each segment plays a distinct mechanistic role in the bioconjugation process.
| Component | Chemical Identity | Function | Mechanism |
| Reactive Head A | Pentafluorophenyl (PFP) Ester | Amine Targeting | Nucleophilic Acyl Substitution. Reacts with primary amines (-NH₂) to form stable amide bonds.[1] |
| Spacer | PEG5 (Polyethylene Glycol) | Solubility & Reach | Increases hydrophilicity and provides a ~20-25 Å flexible bridge to reduce steric shielding. |
| Reactive Head B | Maleimide | Thiol Targeting | Michael Addition. Reacts with sulfhydryl groups (-SH) to form stable thioether bonds.[2] |
Diagram 1: Functional Architecture
Mechanism of Action
The conjugation process typically follows a two-step sequential workflow to prevent polymerization.
Phase 1: Amine Coupling (PFP Ester Chemistry)
The PFP ester is an "active ester."[3][4] The five fluorine atoms on the phenyl ring are highly electronegative, withdrawing electron density from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines (e.g., Lysine ε-amines).
-
Advantage over NHS: The bulky, electron-withdrawing pentafluorophenyl group is a better leaving group and is less prone to spontaneous hydrolysis in aqueous buffers compared to NHS esters, extending the reactive half-life of the molecule.
Phase 2: Thiol Coupling (Maleimide Chemistry)
Following amine conjugation, the molecule displays a reactive maleimide group. This group acts as a Michael acceptor. The nucleophilic sulfur atom of a thiol group (e.g., Cysteine) attacks the double bond of the maleimide ring, resulting in a stable thioether linkage.[5]
Diagram 2: Reaction Mechanism Pathway
[7]
Comparative Analysis: PFP vs. NHS Esters[1][4][6][8]
Researchers often ask why they should choose PFP esters over the more common NHS esters. The decision rests on stability and efficiency in specific contexts.[6]
| Feature | NHS Ester | PFP Ester | Implications |
| Hydrolytic Stability | Low (Minutes at pH 8) | High (Hours at pH 8) | PFP allows for longer reaction times or lower molar equivalents. |
| Reactivity | High | Moderate-High | PFP offers more controlled labeling with fewer side reactions. |
| Hydrophobicity | Low (Water soluble) | High | PFP reagents usually require organic co-solvents (DMSO/DMF).[1] |
| Byproduct | N-hydroxysuccinimide | Pentafluorophenol | PFP byproduct is non-reactive but must be removed via desalting. |
Expert Insight: Use PFP esters when working with precious samples where hydrolysis competition limits yield, or when performing solid-phase synthesis where stability is paramount.
Strategic Experimental Protocol
Objective: Conjugate an antibody (Ab) to a thiol-containing small molecule drug using this compound.
Reagents Required[1][2][6][7][9][10][11][12]
-
Buffer A (Amine-Free): PBS or 50 mM Sodium Bicarbonate, pH 7.5 – 8.0. (Avoid Tris or Glycine).[1][7]
-
Buffer B (Conjugation): PBS, pH 7.0 – 7.5, 5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).
-
Solvent: Anhydrous DMSO or DMF.[1]
Step-by-Step Workflow
Step 1: Activation of Antibody (Amine Coupling)
-
Preparation: Dissolve the antibody in Buffer A at 1–5 mg/mL. Ensure no primary amines are present in the buffer.[1][8][7]
-
Linker Solubilization: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add the linker solution to the antibody sample.
-
Stoichiometry: Use a 10–20 fold molar excess of linker over antibody.
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.
-
Purification 1: Remove excess unreacted linker and pentafluorophenol byproduct using a Desalting Column (e.g., Zeba Spin, PD-10) equilibrated with Buffer B .
-
Verification: The antibody is now "Maleimide-activated."[9]
-
Step 2: Payload Conjugation (Thiol Coupling)
-
Preparation: Dissolve the thiol-containing drug in DMSO.
-
Reaction: Add the drug to the Maleimide-activated antibody.
-
Stoichiometry: Use a 2–5 fold molar excess of drug over the available maleimide groups (or antibody).
-
-
Incubation: Incubate for 2 hours at RT or overnight at 4°C.
-
Quenching (Optional): Add 2-Mercaptoethanol or Cysteine to quench remaining maleimide groups.
-
Purification 2: Remove excess drug using Size Exclusion Chromatography (SEC) or extensive dialysis.
Diagram 3: Experimental Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of PFP ester | Ensure linker is dissolved in anhydrous DMSO immediately before use. Do not use old stock. |
| Precipitation | Excessive Hydrophobicity | Reduce molar excess of linker. Ensure DMSO concentration is <10%.[8] |
| No Thiol Reaction | Oxidized Thiols (Disulfides) | Treat payload with TCEP or DTT prior to conjugation, then remove reducing agent. Add EDTA to buffers. |
| Protein Aggregation | Over-labeling | Reduce linker:protein ratio. The PEG spacer helps, but excessive labeling can still destabilize proteins. |
References
-
Nacsa, E. D., et al. (2025).[10] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Guide: Heterobifunctional Crosslinking with Mal-PEG5-PFP
Advanced Bioconjugation Strategies for Drug Development & Proteomics
Executive Summary & Strategic Utility
Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) is a high-performance heterobifunctional crosslinker designed for the precise conjugation of amine-containing biomolecules (e.g., antibodies, enzymes) with sulfhydryl-containing targets (e.g., drugs, peptides, oligonucleotides).
Unlike standard NHS-ester crosslinkers, the Pentafluorophenyl (PFP) ester moiety offers superior hydrolytic stability in aqueous environments, significantly widening the operational window for conjugation and improving reproducibility in critical applications like Antibody-Drug Conjugate (ADC) development [1, 2].[1] The PEG5 spacer (polyethylene glycol, n=5) provides essential hydrophilicity, reducing the aggregation of hydrophobic payloads and minimizing steric hindrance during the binding event [3].
This guide details the physicochemical mechanisms, strategic experimental design, and validated protocols for deploying this compound in high-stakes research environments.
Chemical Mechanism & Reactivity
The utility of this compound relies on its dual-reactivity profile, allowing for controlled, sequential conjugation.
The PFP Ester Advantage
The PFP ester reacts with primary amines (
-
Mechanism: Nucleophilic attack by the amine on the ester carbonyl, displacing the pentafluorophenol leaving group.
-
Superiority: PFP esters are significantly less susceptible to spontaneous hydrolysis compared to N-Hydroxysuccinimide (NHS) esters. This allows for higher coupling efficiency in aqueous buffers where NHS esters might degrade before reacting [1, 4].
The Maleimide Specificity
The maleimide group reacts with free sulfhydryls (
-
Mechanism: Michael addition of the thiolate anion to the maleimide double bond.[2]
-
pH Sensitivity: Reaction specificity is highest between pH 6.5 and 7.5. Above pH 7.5, maleimides may cross-react with amines; below pH 6.0, reaction kinetics slow significantly [5].
Mechanistic Visualization
The following diagram illustrates the sequential conjugation logic, highlighting the distinct reaction conditions required for each terminus.
Figure 1: Sequential reaction mechanism of this compound. Step 1: Amine targeting. Step 2: Thiol targeting.
Physicochemical Properties[1][3][4][5]
Understanding the physical limitations of the reagent is critical for experimental success.
| Property | Specification | Experimental Implication |
| Molecular Weight | ~555.5 Da | Large enough to space out molecules, small enough to avoid immune detection. |
| Spacer Arm | PEG5 (~25 Å) | Increases water solubility; prevents hydrophobic drugs from precipitating the antibody. |
| Reactive Groups | Maleimide / PFP Ester | Heterobifunctional: Must prevent simultaneous addition if cross-linking two proteins to avoid polymerization. |
| Solubility | DMSO, DMF, DCM | Insoluble in water. Must be dissolved in organic solvent before adding to aqueous buffer.[3] |
| Hydrolytic Stability | High (PFP) / Moderate (Mal) | PFP resists hydrolysis better than NHS; Maleimide slowly hydrolyzes to maleamic acid if stored in solution. |
| Storage | -20°C, Desiccated | Moisture sensitive.[3][4] Equilibrate to RT before opening to prevent condensation. |
Strategic Protocol: Antibody-Drug Conjugate (ADC) Workflow
This protocol describes the activation of an antibody (Ab) with this compound, followed by conjugation with a thiol-containing drug payload.
Phase 1: Preparation & Activation (Amine Reaction)
Materials:
-
Buffer A (Conjugation Buffer): PBS (Phosphate Buffered Saline), pH 7.2–7.5. Critical: Must be amine-free (No Tris, Glycine).
-
Antibody: 1–5 mg/mL in Buffer A.
Step-by-Step:
-
Reagent Dissolution: Dissolve this compound in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use.
-
Molar Ratio Calculation: For antibodies, a 10- to 20-fold molar excess of crosslinker is standard to ensure sufficient activation without over-modification (which can damage binding affinity) [4].
-
Reaction Initiation: Slowly add the dissolved crosslinker to the antibody solution while gently vortexing. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C. Expert Insight: PFP esters react fast; extended incubation is rarely necessary and increases risk of maleimide hydrolysis.
Phase 2: Purification (Removal of Excess Crosslinker)
Criticality: Unreacted crosslinker must be removed before adding the thiol-ligand, otherwise, the free crosslinker will quench the drug/peptide, reducing yield and creating difficult-to-remove byproducts.
Methods:
-
Desalting Column (Recommended): Zeba™ Spin Desalting Columns or PD-10 columns equilibrated with Buffer B (PBS + 5-10 mM EDTA, pH 6.5–7.0).
-
Dialysis: Slide-A-Lyzer™ cassettes (if volume is large), though slower.
Note: EDTA is added to Buffer B to chelate divalent metals that catalyze disulfide bond formation (oxidation) of the sulfhydryls in the next step.
Phase 3: Conjugation (Thiol Reaction)
Materials:
-
Activated Antibody: (From Phase 2).
-
Thiol-Ligand: Drug, peptide, or protein with a free sulfhydryl (-SH).
Step-by-Step:
-
Thiol Preparation: Ensure the ligand's thiol is reduced. If TCEP or DTT was used to reduce disulfides, it must be removed (unless using solid-phase TCEP) as reducing agents will deactivate the maleimide.
-
Mixing: Add the Thiol-Ligand to the Activated Antibody.
-
Ratio: Use a 1.5 to 3-fold molar excess of Ligand over the available maleimide groups (not the initial crosslinker amount).
-
-
Incubation: Incubate for 2 hours at RT or overnight at 4°C.
-
Final Purification: Remove excess ligand using Size Exclusion Chromatography (SEC) or dialysis.
Workflow Visualization
Figure 2: Operational flowchart for this compound conjugation. Critical purification step separates amine and thiol reactions.
Troubleshooting & Expert Insights
Hydrolysis Management
-
Problem: Low conjugation efficiency despite correct ratios.
-
Cause: The PFP ester hydrolyzed before reacting with the protein, or the Maleimide hydrolyzed during the first incubation.
-
Solution:
-
Ensure the crosslinker stock is fresh. Do not store diluted crosslinker.
-
Use PFP esters specifically for their stability; if you see issues, verify your buffer pH. PFP is stable at pH 7, but hydrolysis accelerates > pH 8.5 [1].
-
Precipitate Formation
-
Problem: Cloudy solution upon adding crosslinker.
-
Cause: The hydrophobic PFP moiety or the payload caused aggregation before the PEG could stabilize it.
-
Solution: Add the DMSO-dissolved crosslinker slowly in small aliquots while vortexing. Ensure DMSO concentration is <10%.[3][6] If the protein is sensitive, use a "step-wise" addition.
pH Drift
-
Problem: Reaction pH drops, inhibiting the reaction.
-
Cause: Release of pentafluorophenol (acidic) during the reaction.
-
Solution: Ensure the conjugation buffer has sufficient capacity (e.g., 50-100 mM Phosphate or HEPES).
References
-
BenchChem. (2025).[1][7][8] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from 7
-
BroadPharm. (n.d.). This compound Product Datasheet & Protocol. Retrieved from 9
-
BroadPharm. (n.d.). PEG PFP Ester Reagents: Handling and Protocols. Retrieved from 4
-
Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule. Retrieved from 6
- Thermo Fisher Scientific. (General Reference). Chemistry of Crosslinking: Maleimide Reaction Chemistry. (Standard industry knowledge for pH specificity of maleimides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 1807512-46-4 | BroadPharm [broadpharm.com]
The Strategic Role of the PEG5 Spacer in Mal-PEG5-PFP: An In-depth Technical Guide for Bioconjugation
This guide provides a comprehensive technical overview of the Maleimide-PEG5-Pentafluorophenyl (Mal-PEG5-PFP) ester, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). We will delve into the core chemistry of its constituent parts, with a special focus on the pivotal role of the 5-unit polyethylene glycol (PEG) spacer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.
Core Concepts: Deconstructing the this compound Linker
This compound is an elegantly designed molecule engineered to bridge two different biomolecules, typically a protein and a smaller molecule payload. Its architecture is tripartite, with each component serving a distinct and vital function.
-
Maleimide (Mal) Group: This functional group is the designated thiol-reactive handle. It exhibits high specificity towards sulfhydryl groups (-SH), predominantly found in the cysteine residues of proteins like monoclonal antibodies. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1] This conjugation is most efficient within a pH range of 6.5-7.5.[2]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety targeting primary and secondary amines (-NH₂). This group is often employed to react with amine functionalities present on cytotoxic drug payloads or other small molecules. The reaction, a nucleophilic acyl substitution, results in a robust and irreversible amide bond.[1] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions.[2] The optimal pH for this reaction is typically between 7.2 and 8.5.[1]
-
Polyethylene Glycol (PEG5) Spacer: The 5-unit PEG chain is the central component that spatially separates the maleimide and PFP ester groups. This hydrophilic spacer is not merely a passive linker; it imparts several crucial physicochemical properties to the resulting conjugate, which will be the central focus of this guide.
Below is a diagram illustrating the fundamental structure of the this compound linker.
Caption: Chemical components of the this compound linker.
The Centerpiece: Unpacking the Multifaceted Role of the PEG5 Spacer
The inclusion of a PEG spacer, and specifically a discrete 5-unit chain, is a deliberate design choice driven by the need to optimize the properties of the final bioconjugate. The hydrophilicity and flexibility of the PEG5 chain address several challenges commonly encountered in bioconjugation.
Enhancing Solubility and Preventing Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic.[1] Covalently attaching these molecules to an antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation and reduced solubility in aqueous buffers. The hydrophilic nature of the PEG5 spacer helps to counteract this effect, improving the water solubility of the entire conjugate and minimizing the risk of aggregation.[] This is a critical factor for maintaining the stability and biological activity of the therapeutic agent.
| Property | Impact of PEG5 Spacer | Rationale |
| Solubility | Increased | The hydrophilic ethylene glycol units interact favorably with water molecules. |
| Aggregation | Reduced | The flexible PEG chain creates a hydration shell around the hydrophobic payload, preventing intermolecular interactions.[4] |
| Immunogenicity | Potentially Reduced | The PEG spacer can shield the payload from the immune system. |
| Pharmacokinetics | Improved | Can lead to a longer circulation half-life.[1] |
Modulating Pharmacokinetics and Biodistribution
The presence of a PEG spacer can significantly influence the pharmacokinetic profile of a bioconjugate.[1] By increasing the hydrodynamic radius and creating a "stealth" effect, the PEG5 spacer can reduce renal clearance and recognition by the reticuloendothelial system, potentially leading to a longer circulation half-life. However, the length of the PEG chain is a critical parameter. Shorter linkers, like PEG5, have been shown to sometimes result in better ADC stability by keeping the payload within the protective spatial shielding of the antibody.[5]
Providing Spatial Separation and Reducing Steric Hindrance
The PEG5 spacer provides a defined distance between the antibody and the payload. This spatial separation can be crucial for several reasons:
-
Maintaining Antibody Function: It prevents the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting capability.
-
Facilitating Payload Activity: For certain payloads, a degree of separation from the bulky antibody is necessary for them to effectively interact with their intracellular target.
-
Influencing Drug Loading: The length of the PEG spacer can impact the drug-to-antibody ratio (DAR). Intermediate length PEG spacers have been observed to result in higher drug loadings compared to very short or very long spacers.[6]
Reaction Mechanisms and Kinetics: A Closer Look at the Chemistry
A thorough understanding of the underlying reaction mechanisms is essential for optimizing conjugation protocols and ensuring the formation of stable, well-defined bioconjugates.
Maleimide-Thiol Conjugation (Michael Addition)
The reaction between the maleimide group of the linker and a thiol group on a protein is a Michael addition.[7] The thiol attacks the electron-deficient double bond of the maleimide, resulting in the formation of a stable succinimidyl thioether linkage.[7]
Caption: The Michael addition reaction between a thiol and a maleimide.
PFP Ester-Amine Conjugation (Nucleophilic Acyl Substitution)
The PFP ester reacts with primary or secondary amines on the payload molecule via nucleophilic acyl substitution to form a stable amide bond.[1]
Caption: Amide bond formation via PFP ester and amine reaction.
A Critical Consideration: The Retro-Michael Reaction and Linker Stability
While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma.[8][9] This can lead to premature release of the payload, reducing the efficacy of the ADC and potentially causing off-target toxicity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biochempeg.com [biochempeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. bachem.com [bachem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. vectorlabs.com [vectorlabs.com]
The Architect of Bioconjugates: An In-Depth Technical Guide to Mal-PEG5-PFP
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Maleimide-PEG5-Pentafluorophenyl Ester (Mal-PEG5-PFP), a heterobifunctional crosslinker pivotal in the creation of advanced bioconjugates. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower researchers in drug development, diagnostics, and fundamental life sciences research. We will explore the linker's core chemistry, provide robust experimental workflows, and present critical data to ensure the synthesis of stable, well-characterized, and effective bioconjugates.
Core Concepts: Deconstructing the this compound Linker
The efficacy of this compound lies in its trifunctional architecture, where each component serves a distinct and vital purpose in the construction of a bioconjugate.
-
Maleimide Group: This moiety is the linchpin for site-specific conjugation to thiol-containing molecules. It exhibits high reactivity and specificity towards sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable covalent thioether bond.[1][2] This specificity allows for a high degree of control over the conjugation site, a critical factor in preserving the biological activity of proteins like antibodies.
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group targeting primary and secondary amines, such as those on the lysine residues of proteins or on amine-functionalized small molecules and payloads.[3] It forms a stable, irreversible amide bond.[3] A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) esters is its increased stability in aqueous solutions.[3][4] PFP esters are less susceptible to hydrolysis, which is a competing reaction that can significantly reduce conjugation efficiency.[3][4] This enhanced stability provides a wider window for the conjugation reaction and can lead to higher yields.
-
Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit polyethylene glycol chain is more than just a spacer; it is a critical modulator of the bioconjugate's physicochemical properties. The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads common in antibody-drug conjugates (ADCs).[5] This improved solubility helps to prevent aggregation, a common challenge in bioconjugate development.[6] Furthermore, the PEG linker can shield the conjugate from proteolytic enzymes, potentially extending its circulation half-life and improving its pharmacokinetic profile.[5]
The Mechanism of Action: A Tale of Two Reactions
The utility of this compound lies in its ability to facilitate a sequential and controlled conjugation process, leveraging the distinct reactivity of its two functional groups.
The general strategy involves a two-step reaction:
-
Amine Conjugation: The PFP ester is first reacted with an amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or a peptide). This reaction is typically carried out at a pH of 7-9 to ensure the primary amine is deprotonated and thus nucleophilic.[7]
-
Thiol Conjugation: Following the amine conjugation (and purification, if necessary), the resulting maleimide-activated molecule is then reacted with a thiol-containing biomolecule (e.g., a protein with cysteine residues). This reaction is optimal at a pH of 6.5-7.5 to ensure the thiol is in its reactive thiolate form while minimizing potential side reactions with amines.[1]
Field-Proven Insights & Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checkpoints and rationale for each step.
Activation of a Small Molecule Payload with this compound
This protocol describes the initial step of reacting the PFP ester with an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Diisopropylethylamine (DIPEA) (optional, for hydrochloride salts of amines)
Protocol:
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM. PFP esters are moisture-sensitive, and prolonged exposure to aqueous environments will lead to hydrolysis.[3]
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO. If the payload is a hydrochloride salt, add 1.5-2.0 equivalents of DIPEA to neutralize the acid and free the amine.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vessel, add the dissolved payload.
-
While stirring, add a 1.2 to 1.5 molar excess of the this compound solution to the payload solution. A slight excess of the linker ensures complete consumption of the valuable payload.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification (Optional but Recommended):
-
The resulting maleimide-activated payload can be purified by reverse-phase HPLC to remove unreacted this compound and any side products. This ensures a well-defined reactant for the subsequent conjugation step.
-
Conjugation of the Maleimide-Activated Payload to a Thiol-Containing Protein
This protocol details the second stage of the bioconjugation process.
Materials:
-
Thiol-containing protein (e.g., a reduced antibody)
-
Maleimide-activated payload (from section 3.1)
-
Conjugation Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2. The presence of EDTA is crucial to chelate any trace metal ions that can catalyze the oxidation of thiols to disulfides.
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer.
Protocol:
-
Protein Preparation:
-
Ensure the protein is in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used. A 10-20 fold molar excess of TCEP is typically sufficient. The excess TCEP must be removed prior to adding the maleimide-activated payload, as it will compete for the maleimide. This can be achieved using a desalting column.
-
-
Conjugation Reaction:
-
Quenching:
-
To stop the reaction and cap any unreacted maleimides, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of maleimide-activated payload.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
The final bioconjugate should be purified to remove excess payload, quenching agent, and any unconjugated protein. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.[8]
-
Data Presentation: Quantitative Insights into the Conjugation Process
The success of a bioconjugation reaction is determined by a number of quantifiable parameters.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| PFP Ester Reaction pH | 7.0 - 9.0 | Higher pH increases the nucleophilicity of the primary amine but also accelerates the hydrolysis of the PFP ester. A compromise is often found around pH 8.5.[7] |
| Maleimide Reaction pH | 6.5 - 7.5 | This pH range ensures the thiol is sufficiently deprotonated to be reactive while minimizing the competing reaction of maleimides with amines.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules to maintain their stability, though reaction times may need to be extended.[2] |
| Molar Excess of Linker | 1.2 - 1.5x (Payload Activation) | A slight excess drives the reaction to completion without excessive waste of the linker. |
| Molar Excess of Payload | 5 - 10x (Protein Conjugation) | A larger excess is often needed to achieve a desired drug-to-antibody ratio (DAR), but this should be optimized to avoid aggregation and simplify purification.[2] |
| Solvent for Stock Solutions | Anhydrous DMF or DMSO | These polar aprotic solvents are ideal for dissolving the linker and many payloads while being compatible with aqueous reaction buffers in small percentages (<10% v/v). |
Characterization of the Final Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
-
Size-Exclusion Chromatography (SEC): This technique is primarily used for purification and to assess the presence of aggregates.[8] A successful conjugation will show a shift in the retention time of the protein peak, and the absence of high molecular weight aggregates is a key indicator of a successful process.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for determining the drug-to-antibody ratio (DAR) in ADCs.[9] The addition of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[9]
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, confirming the successful attachment of the payload and allowing for the calculation of the DAR.[10]
Trustworthiness: Addressing the Instability of the Maleimide-Thiol Linkage
While the maleimide-thiol linkage is widely used, it is not without its challenges. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[11] This can lead to premature release of the payload and potential off-target toxicity.[11] Research has shown that the stability of this linkage can be influenced by the local chemical environment. The half-life of a maleimide-thiol adduct can range from 20 to 80 hours in the presence of glutathione.[12] Strategies to mitigate this instability include the use of maleimide derivatives that promote rapid hydrolysis of the succinimide ring post-conjugation, which renders the linkage resistant to the retro-Michael reaction.[13]
Conclusion: A Versatile Tool for Precision Bioconjugation
This compound is a powerful and versatile heterobifunctional linker that offers a high degree of control over the bioconjugation process. Its distinct reactive ends, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool in the development of sophisticated biotherapeutics and diagnostics. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage the full potential of this compound to create well-defined, stable, and effective bioconjugates. This guide provides the foundational knowledge and practical insights to achieve this, empowering scientists to push the boundaries of what is possible in the field of bioconjugation.
References
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Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG. Retrieved from [Link]
-
Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). AxisPharm. Retrieved from [Link]
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Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. (2016, December 9). National Center for Biotechnology Information. Retrieved from [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021, May 5). ResearchGate. Retrieved from [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (2015, September 30). Agilent. Retrieved from [Link]
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This compound. (n.d.). CD Bioparticles. Retrieved from [Link]
-
Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (n.d.). ACS Publications. Retrieved from [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. Retrieved from [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs. Retrieved from [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent. Retrieved from [Link]
-
C4 HPLC Analysis of Protein and Conjugate. (n.d.). CellMosaic. Retrieved from [Link]
-
Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. (2013, May 15). PubMed. Retrieved from [Link]
-
Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. (2025, August 6). ResearchGate. Retrieved from [Link]
-
01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography. (n.d.). Shimadzu. Retrieved from [Link]
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Royal Society of Chemistry. Retrieved from [Link]
-
Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. (2025, October 28). ResearchGate. Retrieved from [Link]
-
The effect of the linker on the hydrolysis rate of drug-linked ester bonds. (n.d.). PubMed. Retrieved from [Link]
-
Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. Retrieved from [Link]
-
SEC-HPLC Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. (n.d.). MDPI. Retrieved from [Link]
-
MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. (n.d.). CellMosaic. Retrieved from [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (n.d.). Agilent. Retrieved from [Link]
-
Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs). (2025, August 5). ResearchGate. Retrieved from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Nature. Retrieved from [Link]
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. (n.d.). LCGC International. Retrieved from [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (n.d.). ACS Publications. Retrieved from [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (n.d.). PubMed. Retrieved from [Link]
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Technical Guide: Mal-PEG5-PFP Characterization and Bioconjugation Protocols
Part 1: Molecular Identity and Physicochemical Specifications
Mal-PEG5-PFP is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. Unlike standard hydrocarbon crosslinkers, the incorporation of a discrete polyethylene glycol (PEG) spacer confers aqueous solubility to the reagent and reduces aggregation in the final conjugate.
The defining feature of this molecule is the Pentafluorophenyl (PFP) ester .[1][2][3] While N-hydroxysuccinimide (NHS) esters are the industry standard for amine targeting, PFP esters offer superior hydrolytic stability, allowing for higher efficiency coupling in aqueous environments where NHS esters might degrade too rapidly.
Core Specifications Table
| Property | Specification |
| Product Name | This compound (Maleimide-PEG5-Pentafluorophenyl ester) |
| CAS Number | 1807512-46-4 |
| Molecular Weight | 555.45 Da |
| Chemical Formula | |
| Spacer Length | ~25 Å (estimated based on 5 PEG units + alkyl linkers) |
| Reactive Groups | PFP Ester: Reacts with primary amines ( |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[1] Water soluble after conjugation.[4] |
| Storage | -20°C, desiccated. Moisture Sensitive. |
Part 2: The Chemist's Perspective (Mechanistic Insight)
Why PFP over NHS?
In drug development workflows, particularly Antibody-Drug Conjugate (ADC) synthesis, stoichiometry is critical. NHS esters are prone to rapid hydrolysis (half-life in minutes at pH 8.0).
-
The PFP Advantage: The electron-withdrawing effect of the five fluorine atoms on the phenyl ring creates a highly activated ester that is less susceptible to spontaneous hydrolysis than NHS. This allows for more predictable "DOL" (Degree of Labeling) outcomes, preserving valuable biological payloads.
The Role of the PEG5 Spacer
The "PEG5" designation refers to a discrete chain of 5 ethylene oxide units.
-
Solubility: It masks the hydrophobicity of the maleimide and PFP groups, preventing the crosslinker from precipitating in aqueous buffers.
-
Steric Freedom: It provides sufficient distance between the two biomolecules to prevent steric hindrance, preserving the binding affinity of antibodies or the enzymatic activity of proteins.
Part 3: Strategic Conjugation Workflow
The following diagram illustrates the logical flow of a standard heterobifunctional conjugation using this compound. This workflow assumes the activation of an amine-containing protein (e.g., an Antibody) followed by the attachment of a thiol-containing payload (e.g., a Drug or Peptide).
Caption: Two-step conjugation workflow utilizing this compound to link an amine-containing protein to a thiol-containing ligand.
Part 4: Validated Experimental Protocol
Materials Required[2][4][5][6][7][8][9][10][11]
-
This compound (Store at -20°C; equilibrate to RT before opening).
-
Anhydrous DMSO or DMF (Critical: PFP hydrolyzes in wet solvents).
-
Conjugation Buffer: PBS (pH 7.2–7.5) or HEPES. Avoid buffers with primary amines like Tris or Glycine.[1][5]
-
Desalting Columns: Zeba Spin columns or PD-10 (MWCO appropriate for your protein).
Protocol: Amine-to-Thiol Crosslinking
Step 1: Preparation of the PFP-Linker Stock
Causality: The PFP ester is moisture-sensitive.[1][5] Preparing stock solutions for long-term storage leads to deactivation.
-
Allow the this compound vial to warm to room temperature to prevent condensation.[1][5]
-
Weigh out the required amount (calculate based on MW 555.45).
-
Dissolve in anhydrous DMSO or DMF to a concentration of 10–50 mM. Use immediately.
Step 2: Activation of the Protein (Amine Reaction)
Causality: We target surface lysines. A pH of 7.5 optimizes lysine nucleophilicity while minimizing hydrolysis of the PFP ester.
-
Dissolve the protein (e.g., IgG) in Conjugation Buffer at 1–5 mg/mL.
-
Add the this compound solution to the protein.
-
Ratio: Use a 10–20 fold molar excess of crosslinker for antibodies.
-
Volume: Ensure the final organic solvent concentration is <10% to prevent protein denaturation.
-
-
Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.
Step 3: Purification (The "Self-Validating" Step)
Causality: Free crosslinker contains a reactive maleimide. If not removed, it will quench your thiol-ligand in the next step, leading to false-negative results.
-
Apply the reaction mixture to a desalting column equilibrated with Conjugation Buffer (pH 6.5–7.5).
-
Collect the flow-through (Activated Protein).
-
Validation: Verify protein recovery via A280 measurement.
Step 4: Conjugation to Thiol-Ligand
Causality: Maleimide-thiol reactions are highly specific at pH 6.5–7.[6]5. Above pH 8.0, primary amines may also react with maleimides, causing non-specific aggregation.
-
Add the thiol-containing ligand (drug, peptide, or dye) to the Activated Protein.
-
Ratio: Use a 1.5–5 fold molar excess over the protein (depending on ligand cost and availability).
-
-
Incubate for 1–2 hours at room temperature.
-
Optional: Quench excess thiols with 2-Mercaptoethanol if downstream applications are sensitive to free thiols.
-
Perform a final purification step (Size Exclusion Chromatography or Dialysis) to remove free ligand.[1][5]
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of PFP ester prior to use. | Ensure DMSO/DMF is anhydrous.[1] Do not store solvated crosslinker. |
| Precipitation during Reaction | Hydrophobic aggregation. | The PEG5 spacer usually prevents this, but if observed, increase DMSO concentration (up to 10%) or lower protein concentration. |
| No Thiol Reactivity | Oxidation of ligand thiols (Disulfide formation). | Treat thiol-ligand with TCEP or DTT, then purify to remove the reducing agent before adding to the maleimide-activated protein. |
References
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Mal-PEG5-PFP Antibody Conjugation
Introduction: Engineering Precision in Antibody Conjugation with Mal-PEG5-PFP
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted therapeutics, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1][2] The efficacy and safety of these constructs are critically dependent on the chemical linker that bridges the antibody and the payload.[3] this compound is a heterobifunctional linker designed to provide a stable and efficient connection between an antibody and a drug molecule. This linker features a maleimide group for covalent attachment to thiol groups on the antibody, a pentafluorophenyl (PFP) ester for reaction with primary amines on the payload, and a 5-unit polyethylene glycol (PEG) spacer.
The PEG spacer is a key component, enhancing the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][] This can mitigate aggregation, improve pharmacokinetic properties, and potentially extend the circulation half-life of the ADC.[][5]
This document provides a comprehensive guide to the use of this compound for the development of antibody conjugates. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss critical characterization techniques to ensure the generation of well-defined and reproducible conjugates.
Core Chemistry: The Foundational Principles of this compound Conjugation
The this compound linker leverages two distinct and highly specific chemical reactions to achieve a controlled, two-step conjugation process.
-
PFP Ester Reaction with Primary Amines: The pentafluorophenyl (PFP) ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH₂) found on drug payloads or other molecules.[6][7] This reaction forms a stable amide bond and is typically performed at a pH of 7.2-8.5.[6][7] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, leading to more efficient conjugation reactions.[6][8]
-
Maleimide Reaction with Thiols: The maleimide group exhibits high specificity for sulfhydryl (thiol, -SH) groups, such as those on cysteine residues.[9][10] The reaction proceeds via a Michael addition, resulting in a stable thioether bond.[10][11] This reaction is most efficient within a pH range of 6.5-7.5.[7][10][11]
The strategic separation of these reactive groups on the this compound linker allows for a sequential conjugation strategy, minimizing the formation of undesirable byproducts.
Experimental Workflow Overview
The overall process for generating an antibody conjugate using this compound can be visualized as a three-stage process: payload activation, antibody preparation, and final conjugation, followed by purification and characterization.
Caption: Overall workflow for antibody conjugation using this compound.
Detailed Protocols
Part 1: Preparation of Maleimide-Activated Payload
This initial step involves the reaction of the this compound linker with the amine-containing payload.
Materials:
-
This compound Linker
-
Amine-containing payload (drug, dye, etc.)
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 50-100 mM PBS, borate, or HEPES buffer, pH 7.2-8.5.[6] Avoid buffers containing primary amines like Tris.[8]
Protocol:
-
Prepare the Payload Solution: Dissolve the amine-containing payload in the chosen reaction buffer. If solubility is an issue, a small percentage of an organic co-solvent like DMSO or DMF can be added.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound linker in DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6]
-
Initiate the Conjugation Reaction:
-
Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or overnight at 4°C for sensitive molecules.[6]
-
Monitoring (Optional): The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS to determine the extent of payload activation.
-
Purification of Activated Payload: Once the reaction is complete, the maleimide-activated payload can be purified from excess linker and unreacted payload using reverse-phase HPLC. The purified product should be stored under inert gas and protected from moisture.
Part 2: Selective Reduction of Antibody Disulfide Bonds
To expose free thiol groups for conjugation, the interchain disulfide bonds of the antibody must be selectively reduced.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed, amine-free buffer, pH 6.5-7.5
Rationale for Reagent Selection:
-
TCEP vs. DTT: TCEP is often the preferred reducing agent as it is more stable, odorless, and does not contain thiols that could interfere with the subsequent maleimide conjugation step.[12][13] If DTT is used, it must be removed prior to the addition of the maleimide-activated payload.[9][12] TCEP is also effective over a wider pH range.[12] However, TCEP can be less stable in phosphate buffers.[14]
Protocol:
-
Antibody Preparation: Ensure the antibody is in a suitable, degassed buffer at a concentration of 1-10 mg/mL.
-
Reduction:
-
Add the reducing agent to the antibody solution. The concentration of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the number of available thiols for conjugation.[15]
-
The reaction can be performed at 37°C for 30-60 minutes.[15]
-
The optimal concentration of the reducing agent and reaction conditions should be determined empirically for each antibody.[15]
-
-
Removal of Reducing Agent (if using DTT): If DTT was used, it must be removed immediately after reduction. This can be achieved using a desalting column or dialysis.[9]
| Reducing Agent | Molar Excess (vs. Antibody) | Temperature (°C) | Time (min) | Notes |
| TCEP | 10-100x | 37 | 30-60 | Can often be used in the conjugation step without prior removal. |
| DTT | 10-100x | 37 | 30-60 | Must be removed before adding the maleimide-activated payload. |
Part 3: Conjugation of Maleimide-Activated Payload to Reduced Antibody
This is the final step where the maleimide-activated payload is covalently attached to the reduced antibody.
Materials:
-
Reduced Antibody (from Part 2)
-
Maleimide-Activated Payload (from Part 1)
-
Quenching Reagent: N-acetyl-L-cysteine or free cysteine
Protocol:
-
Conjugation:
-
Add the maleimide-activated payload solution to the reduced antibody solution. A molar excess of 4 to 6 equivalents of the payload-linker per antibody is a typical starting point.[11]
-
Ensure the final concentration of any organic solvent (e.g., DMSO or DMF) is kept low (typically <10% v/v) to maintain antibody stability.[11]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11][16]
-
Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetyl-L-cysteine to a final concentration several-fold higher than the initial maleimide concentration.[11] This will cap any unreacted maleimide groups.
Purification and Characterization of the Antibody Conjugate
Purification
It is crucial to remove unreacted payload, linker, and any aggregated antibody from the final conjugate.
-
Size-Exclusion Chromatography (SEC): SEC is a widely used method for purifying antibody conjugates.[17][18][19][20] It separates molecules based on their size, effectively removing smaller molecules like the unreacted payload and linker.[20]
Characterization
Thorough characterization is essential to ensure the quality and consistency of the antibody conjugate.
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[21][22][23]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution.[24][25][26][27] It separates different ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[25] The weighted average DAR can be calculated from the peak areas in the chromatogram.[]
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and one where the drug absorbs.[23]
-
Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide precise information on the DAR and the distribution of different drug-loaded species.[21][29]
-
-
Analysis of Aggregates: SEC can also be used to quantify the amount of high molecular weight species (aggregates) in the final product.[18][19]
-
Binding Affinity: The binding affinity of the ADC to its target antigen should be assessed to ensure that the conjugation process has not compromised the antibody's function. This can be measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[30]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low DAR | - Incomplete antibody reduction- Hydrolysis of maleimide or PFP ester- Insufficient molar excess of payload-linker | - Optimize reduction conditions (concentration of reducing agent, time, temperature)- Use fresh reagents and anhydrous solvents- Increase the molar ratio of payload-linker to antibody |
| High DAR/Aggregation | - Over-reduction of the antibody, exposing buried thiols- High concentration of organic solvent in the conjugation reaction | - Decrease the concentration of the reducing agent or shorten the reduction time- Keep the final organic solvent concentration below 10% |
| Heterogeneous Product | - Inconsistent reduction of disulfide bonds | - Tightly control the reduction conditions- Consider site-specific conjugation methods if homogeneity is critical |
Conclusion
The this compound linker offers a robust and versatile platform for the development of antibody conjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate well-defined and reproducible ADCs with desirable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this technology in drug discovery and development.
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- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.
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- Instructions for the use of the Mal-(PEG)n-PFP Ester.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- Tutorial | BioReady™ Passive Conjug
- General Method for PEG PFP Ester Conjug
- Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjug
- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.
- Analysis Method for Drug-to-Antibody Ratio (DAR)
- PEG Linkers in Antibody-Drug Conjug
- ADC Analysis by Hydrophobic Interaction Chrom
- Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM.
- Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. PubMed.
- Purification of Labeled Antibodies Using Size-Exclusion Chrom
- Analytical methods for physicochemical characterization of antibody drug conjug
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
- TCEP•HCl. Thermo Fisher Scientific.
- Efficient and selective antibody modification with functionalised divinyltriazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Drug-to-Antibody Ratio (DAR)
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjug
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalis
- I need a validated protocol to reduce an antibody by using TCEP as a reducing agent. I would be highly appreciate if you help me with it?.
- Purification of Labeled Antibodies Using Size-Exclusion Chrom
- Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjug
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- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Tocris Bioscience.
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- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
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- ADC Linkers. Biopharma PEG.
- Hydrophobic interaction chromatography a versatile method for ADC and protein analysis.
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- Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis.
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- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Analytical Techniques for Antibody-Drug Conjug
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- 15. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. youtube.com [youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. jitc.bmj.com [jitc.bmj.com]
Application Note: Strategic Integration of Mal-PEG5-PFP in PROTAC Linkerology
Executive Summary
The development of PROTACs requires precise "linkerology"—the optimization of linker length, composition, and attachment chemistry to facilitate the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase).[1][2]
Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) is a premium heterobifunctional crosslinker designed to overcome the hydrolytic instability often associated with N-hydroxysuccinimide (NHS) esters.[1] This guide details the application of this compound to conjugate an amine-bearing ligand (e.g., an E3 ligase binder like Thalidomide or VHL) with a thiol-bearing ligand (e.g., a cysteine-modified target warhead), facilitating the rapid assembly of high-purity degraders.[1]
Key Advantages of this compound
| Feature | Benefit in PROTAC Development |
| PFP Ester | Significantly higher hydrolytic stability than NHS esters; allows for controlled reaction kinetics in non-anhydrous environments.[1] |
| Maleimide | High specificity for sulfhydryl (-SH) groups at neutral pH (6.5–7.5), enabling orthogonal assembly.[1] |
| PEG5 Spacer | Provides ~25 Å length; enhances aqueous solubility of hydrophobic warheads and reduces the "hook effect" by preventing steric clash.[1] |
Chemical Mechanism & Workflow
The synthesis of a PROTAC using this compound follows a strict sequential logic to maximize yield and prevent linker hydrolysis.[1] The PFP ester is reacted first with the amine-containing ligand under anhydrous conditions to generate a stable "Maleimide-capped" intermediate.[1] This intermediate is subsequently reacted with the thiol-containing ligand.[1]
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Sequential assembly logic. The PFP ester reacts with the amine first to preserve the maleimide for the second, thiol-specific step.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Maleimide-Functionalized Intermediate
Objective: Conjugate this compound to an amine-containing ligand (e.g., Lenalidomide-NH2).[1] Why PFP? PFP esters are less sensitive to moisture than NHS esters, allowing for higher yields when working with precious, complex ligands [1].
Materials:
-
Amine-containing Ligand (1 eq)[1]
-
This compound (1.2 – 1.5 eq)[1]
-
DIPEA (Diisopropylethylamine) or TEA (Triethylamine)[1]
Protocol:
-
Solubilization: Dissolve the Amine-Ligand in anhydrous DMF/DMSO to a concentration of 10–50 mM.
-
Activation: Add the organic base (DIPEA) to the ligand solution (2–3 molar equivalents relative to the ligand).[1]
-
Conjugation: Add this compound (dissolved in minimal DMF) to the reaction mixture.
-
Stoichiometry: Use 1.2 equivalents of linker to drive the reaction to completion.
-
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen or argon atmosphere.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to +Linker mass minus the PFP leaving group (approx.[1] mass shift = MW_Linker - 184 Da).[1]
-
Purification (Critical):
-
If the intermediate is stable, purify via Semi-prep HPLC (Reverse Phase, C18) using a water/acetonitrile gradient (+0.1% Formic Acid).[1]
-
Caution: Avoid buffers with pH > 8 during purification to prevent hydrolysis of the maleimide ring.[1]
-
Lyophilize the fraction to obtain the Mal-PEG5-Ligand Intermediate .[1]
-
Phase 2: Thiol-Michael Addition (Final Assembly)
Objective: React the Mal-PEG5-Ligand intermediate with a Thiol-containing ligand (e.g., Warhead-SH).[1]
Protocol:
-
Buffer Preparation: Prepare a reaction buffer of PBS (pH 7.0–7.2) containing 1–5 mM EDTA.[1]
-
Why EDTA? It chelates divalent metals that can catalyze the oxidation of thiols into disulfides (cystines), rendering them unreactive toward maleimide [2].[1]
-
-
Solubilization: Dissolve the Thiol-Ligand (1.0 eq) and the Mal-PEG5-Ligand Intermediate (1.1 eq) in a minimal amount of DMF/DMSO.
-
Mixing: Dilute the organic mixture into the PBS/EDTA buffer. Ensure the final organic solvent concentration is <20% to prevent precipitation, unless the ligands are highly hydrophobic (in which case, run the reaction in 100% DMF/DMSO with organic base).[1]
-
pH Check: Verify pH is between 6.5 and 7.5.
-
Incubation: Agitate gently at RT for 1–2 hours or at 4°C overnight.
-
Validation: Analyze by LC-MS. The product peak should correspond to the sum of both ligands + linker.[1]
Quality Control & Troubleshooting
Analytical Characterization[1]
-
LC-MS: The definitive check.[1]
-
PFP Hydrolysis Check: If you see a mass corresponding to Linker-COOH, the PFP ester hydrolyzed before reacting with the amine.[1] Solution: Use fresher anhydrous solvents in Phase 1.
-
Maleimide Hydrolysis Check: If the final product mass is +18 Da higher than expected, the maleimide ring has opened (succinamic acid derivative).[1] This is often acceptable for biological activity but indicates high pH exposure.[1]
-
-
NMR: 1H NMR should show the disappearance of the characteristic PFP aromatic signals (multiplets around 7-8 ppm depending on substitution) and the preservation of the maleimide double bond (singlet ~6.7 ppm) in the intermediate.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Hydrolysis of PFP ester. | Use anhydrous DMF; store this compound at -20°C with desiccant; equilibrate to RT before opening. |
| No Reaction (Phase 2) | Oxidation of Thiol-Ligand.[1] | Treat Thiol-Ligand with TCEP (immobilized or soluble) prior to reaction to reduce disulfides.[1] |
| Precipitation | Ligands are too hydrophobic.[1] | Perform Phase 2 in 100% DMSO/DMF using Triethylamine (1 eq) instead of aqueous buffer.[1] |
| Multiple Products | Non-specific amine reaction in Phase 2. | Ensure pH is strictly < 7.[1]5. Maleimides react with amines at pH > 8.[1]0. |
Strategic "Why": The Role of PEG5 in PROTACs
The choice of PEG5 is not arbitrary. In PROTAC design, the linker defines the topology of the ternary complex.[1]
Diagram 2: Ternary Complex Topology
Caption: The PEG5 linker spans the gap between E3 and POI. 20-25 Å is often optimal to avoid steric clashes while permitting ubiquitination zones to align.
-
Solubility: Small molecule PROTACs often violate Lipinski's Rule of 5 (Molecular Weight > 800 Da).[1] The hydrophilic PEG chain counteracts the lipophilicity of the two warheads, improving solubility in assay media [3].[1]
-
Flexibility: PEG provides a "entropic spring," allowing the E3 ligase and Target Protein to sample various orientations to find the optimal ubiquitination interface.[1]
References
-
Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from [Link]
Sources
Mastering Bioconjugation: A Detailed Guide to Optimizing pH for Mal-PEG5-PFP Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the heterobifunctional Mal-PEG5-PFP linker stands out as a powerful tool for covalently linking amine- and sulfhydryl-containing molecules. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic 5-unit polyethylene glycol (PEG) spacer, offers remarkable versatility in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2] However, the true potential of this linker is unlocked only through the precise control of reaction conditions, with pH being the most critical parameter.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the chemical principles governing this compound conjugation reactions. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.
The Dichotomy of Reactivity: Understanding the pH Optima
The this compound linker possesses two distinct reactive moieties, each with its own pH-dependent reactivity profile. This duality is the cornerstone of its utility and also the primary challenge in designing efficient conjugation strategies.
The Maleimide-Thiol Reaction: A Balancing Act of Specificity and Stability
The maleimide group is renowned for its high specificity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides.[] This reaction proceeds via a Michael addition, forming a stable thioether bond.[4] The optimal pH range for this reaction is 6.5 to 7.5 .[5][6]
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, as the thiol group (-SH) remains largely protonated. This significantly slows down the reaction rate.
-
Within pH 6.5 - 7.5: This range provides a favorable equilibrium between the available thiolate anion and the stability of the maleimide ring, ensuring a rapid and highly specific reaction with thiols.[6] At a neutral pH of 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[][6]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[7][8] Furthermore, the deprotonation of primary amines (e.g., on lysine residues) increases, leading to a loss of specificity as the maleimide can undergo a competing reaction with these amines.[6]
A noteworthy side reaction, particularly when conjugating to an N-terminal cysteine, is the formation of a thiazine derivative, which is more pronounced at neutral to basic pH.[4][9] Performing the conjugation at a more acidic pH can mitigate this rearrangement.[9]
Visualizing the Maleimide-Thiol Conjugation Pathway
Caption: Maleimide-Thiol Michael Addition Reaction.
The PFP Ester-Amine Reaction: Navigating Reactivity and Hydrolysis
The pentafluorophenyl (PFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues.[10][11] The optimal pH for this acylation reaction is in the slightly basic range of 7.2 to 9.0 .[8][10][12]
-
Below pH 7.2: A significant portion of the primary amines will be protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the PFP ester.[11]
-
Within pH 7.2 - 9.0: This pH range ensures a sufficient concentration of deprotonated, nucleophilic amines (R-NH₂) to drive the reaction forward efficiently.[12][13]
-
Above pH 9.0: While the reaction with amines might be faster, the competing hydrolysis of the PFP ester becomes significantly more pronounced.[8][13] This hydrolysis converts the PFP ester into an unreactive carboxylic acid, reducing the overall conjugation efficiency.
It is a notable advantage that PFP esters are generally less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for effective conjugation.[12][14][15]
Visualizing the PFP Ester-Amine Conjugation Pathway
Caption: PFP Ester-Amine Acylation Reaction.
The Role of the PEG5 Spacer
The polyethylene glycol (PEG) component of the linker serves several critical functions beyond simply connecting the two reactive ends.[16] It enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1] The PEG spacer can also provide a "stealth" effect, potentially reducing the immunogenicity of the final conjugate and improving its pharmacokinetic profile.[17] While the PEG chain itself is chemically inert under typical conjugation conditions, its presence can influence the local microenvironment and accessibility of the reactive groups.
Strategic Approaches to pH Optimization
Given the overlapping yet distinct optimal pH ranges of the maleimide and PFP ester moieties, two primary strategies can be employed for conjugation reactions involving the this compound linker.
Strategy 1: The Two-Step Sequential Conjugation
This is the most common and generally recommended approach as it allows for the optimization of each reaction step independently, leading to higher yields and a more defined final product.[8]
-
Step 1: PFP Ester-Amine Reaction. The amine-containing molecule is reacted with the this compound linker at a pH of 7.2-8.5 .[12][13] This ensures efficient formation of the amide bond while minimizing hydrolysis of the PFP ester.
-
Purification. After the first reaction, it is crucial to remove the excess, unreacted linker. This is typically achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.
-
Step 2: Maleimide-Thiol Reaction. The purified, maleimide-activated molecule is then reacted with the thiol-containing molecule at a pH of 6.5-7.5 .[5][6] This ensures a highly specific and efficient formation of the thioether bond.
Visualizing the Two-Step Conjugation Workflow
Caption: Two-Step Sequential Conjugation Workflow.
Strategy 2: The One-Pot Simultaneous Conjugation
While potentially less efficient than the two-step method, a one-pot reaction can be advantageous in terms of simplicity and time. In this approach, both the amine- and thiol-containing molecules are mixed with the linker simultaneously. The key to success here is to find a compromise pH that allows both reactions to proceed at a reasonable rate without significant side reactions. A pH range of 7.2-7.5 is generally recommended for this strategy.[8]
At this pH, the maleimide-thiol reaction is still efficient, and the PFP ester-amine reaction can proceed, albeit at a potentially slower rate than at a more basic pH. However, the risk of maleimide hydrolysis and reaction with amines is increased compared to the lower end of its optimal range. Careful monitoring of the reaction progress is essential.
Summary of Recommended pH Conditions
| Reaction Type | Functional Groups | Optimal pH Range | Key Considerations |
| Maleimide-Thiol | Maleimide + Sulfhydryl | 6.5 - 7.5 | Below pH 6.5: slow reaction. Above pH 7.5: risk of hydrolysis and reaction with amines.[5][6][7] |
| PFP Ester-Amine | PFP Ester + Primary Amine | 7.2 - 9.0 | Below pH 7.2: amines are protonated and non-reactive. Above pH 9.0: increased rate of PFP ester hydrolysis.[10][11][12] |
| Two-Step Sequential | Step 1 (PFP-Amine) | 7.2 - 8.5 | Allows for individual optimization of each reaction step.[12][13] |
| Step 2 (Mal-Thiol) | 6.5 - 7.5 | Results in higher yields and a more defined product.[5][6] | |
| One-Pot Simultaneous | All components mixed | 7.2 - 7.5 | A compromise pH; may result in lower yields and more side products. Requires careful optimization.[8] |
Detailed Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of a Protein (Amine-containing) to a Peptide (Thiol-containing)
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Thiol-containing peptide
-
This compound linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Reaction Buffer B: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of the Protein with this compound Linker
-
Prepare Protein Solution: Dissolve the protein in Reaction Buffer A to a final concentration of 2-10 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation of the Activated Protein to the Thiol-Peptide
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in Reaction Buffer B.
-
Initiate Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-peptide to the purified, maleimide-activated protein solution.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quench (Optional): To quench any unreacted maleimide groups, add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted peptide and quenching reagents.
Protocol 2: One-Pot Simultaneous Conjugation
Materials:
-
Amine-containing molecule
-
Thiol-containing molecule
-
This compound linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting columns
Procedure:
-
Prepare Reactant Solution: Dissolve the amine-containing and thiol-containing molecules in the Reaction Buffer.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF.
-
Initiate Reaction: Add the dissolved linker to the reactant solution. The molar ratios of the three components should be carefully optimized. A common starting point is a 1:1:1 molar ratio.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, HPLC).
-
Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to separate the desired product from unreacted starting materials and side products.
Conclusion
The successful application of this compound linkers in bioconjugation hinges on a thorough understanding and precise control of the reaction pH. By recognizing the distinct pH optima for the maleimide-thiol and PFP ester-amine reactions, researchers can rationally design conjugation strategies that maximize efficiency, specificity, and yield. The two-step sequential approach is generally favored for its robustness and ability to produce well-defined conjugates. However, for certain applications, a carefully optimized one-pot reaction can offer a simpler and faster alternative. This guide provides the foundational knowledge and practical protocols to empower scientists in harnessing the full potential of this versatile crosslinker for the development of next-generation biologics and therapeutics.
References
-
Xiang, G., & Hassan, H. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]
- Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 14(10), 1145-1151.
- Moreira, R. A., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 279, 147-155.
- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D
- Gregory, R. E., & Vithayathil, P. J. (1974). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 52(24), 4049-4053.
-
Bionordika. (n.d.). Bioconjugation application notes. Retrieved from [Link]
- Dent, A. H. (2014). Optimizing bioconjugation processes. Pharmaceutical Technology, 38(10), 44-47.
- Kubota, T., et al. (2025). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.
- Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- Baker, J. R., et al. (2016).
- Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
-
ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... Retrieved from [Link]
- Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1837-1843.
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. Bioconjugation application notes [bionordika.fi]
- 4. bachem.com [bachem.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 12. broadpharm.com [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 16. precisepeg.com [precisepeg.com]
- 17. purepeg.com [purepeg.com]
Application Note: Precision Two-Step Conjugation Using Mal-PEG5-PFP
Abstract
This guide details the strategic application of Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester), a heterobifunctional crosslinker designed for the controlled conjugation of amine-containing biomolecules (e.g., antibodies, enzymes) to thiol-containing targets (e.g., peptides, oligonucleotides, small molecule drugs). Unlike standard NHS-ester reagents, the PFP ester moiety offers enhanced hydrolytic stability, widening the processing window and improving reproducibility in aqueous environments. The inclusion of a PEG5 spacer improves water solubility and reduces steric hindrance, preserving the biological activity of the conjugated partners.
Mechanism of Action & Chemistry
The this compound linker operates via two distinct, pH-dependent mechanisms. Understanding the orthogonality of these reactions is critical for protocol success.
-
PFP Ester (Amine-Reactive): The pentafluorophenyl ester reacts with primary amines (
) at pH 7.5–8.5 to form stable amide bonds. -
Maleimide (Thiol-Reactive): The maleimide group undergoes a Michael addition reaction with sulfhydryls (
) at pH 6.5–7.5 to form stable thioether bonds.[2][7]-
Specificity: Above pH 8.0, maleimides may cross-react with primary amines or undergo ring hydrolysis, compromising yield and specificity [2].
-
Strategic Workflow: The "Amine-First" Approach
To maximize yield and minimize polymerization, this protocol utilizes a sequential Amine-First strategy.
-
Activation: The protein is labeled with excess this compound. The stable maleimide "payload" survives this step intact.
-
Purification: Excess linker is removed to prevent it from reacting with the thiol target in the next step.
-
Conjugation: The maleimide-activated protein is reacted with the thiol-containing target.[2]
Figure 1: Sequential conjugation workflow ensuring stoichiometric control and preventing homodimerization.
Materials & Preparation
Reagent Preparation Table
| Component | Specification | Preparation / Storage |
| This compound | >95% Purity | Dissolve in anhydrous DMSO or DMF immediately before use. Do not store aqueous stock. |
| Reaction Buffer A | pH 7.5–8.0 | PBS or HEPES (50–100 mM). Must be Amine-Free (No Tris, Glycine). |
| Reaction Buffer B | pH 6.5–7.5 | PBS or HEPES + 5-10 mM EDTA. EDTA prevents metal-catalyzed thiol oxidation.[2] |
| Desalting Column | Zeba or PD-10 | Equilibrated in Reaction Buffer B. |
| Thiol Target | Peptide/Drug | Ensure free thiols are reduced (use TCEP if needed, then remove TCEP or use immobilized reductant). |
Detailed Experimental Protocol
Phase 1: Protein Activation (Amine Labeling)
Objective: Attach the linker to Lysine residues while preserving the Maleimide group.
-
Protein Preparation: Buffer exchange the protein (e.g., IgG, BSA) into Reaction Buffer A . Adjust concentration to 1–5 mg/mL.
-
Linker Solubilization: Dissolve this compound in anhydrous DMSO to a concentration of 10–50 mM.
-
Reaction Initiation: Add the linker solution to the protein sample.
-
Stoichiometry: Use a 10–20 fold molar excess of linker over protein.
-
Solvent Limit: Keep final DMSO concentration <10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.
-
Note: PFP esters react slower than NHS esters; do not rush this step, but do not exceed 4 hours to avoid maleimide hydrolysis [1].
-
Phase 2: Purification (The Critical Gateway)
Objective: Remove unreacted linker. Failure here results in the free linker consuming your precious Thiol target in Phase 3.
-
Desalting: Apply the reaction mixture to a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Reaction Buffer B (pH 6.5–7.5).
-
Why Buffer B? This simultaneously removes excess linker and adjusts the pH to the optimal range for the maleimide reaction.
-
-
Verification (Optional): Measure protein concentration (A280).
Phase 3: Conjugation (Thiol Reaction)
Objective: Covalent attachment of the thiol-containing target.
-
Thiol Preparation: Dissolve the thiol-containing ligand in Reaction Buffer B .
-
Pre-check: If the ligand forms dimers (disulfides), treat with TCEP (immobilized or soluble) prior to use. Soluble TCEP is compatible with maleimide reactions in many protocols, but DTT is not and must be removed [3].
-
-
Mixing: Add the thiol ligand to the Maleimide-Activated Protein.
-
Stoichiometry: Use a 1.5–5 fold molar excess of thiol ligand over the activated protein (depending on ligand cost and availability).
-
-
Incubation: Incubate for 1–2 hours at Room Temperature or overnight at 4°C.
-
Atmosphere: If possible, flush headspace with Nitrogen/Argon to prevent thiol oxidation.
-
-
Quenching (Optional): Add 2-Mercaptoethanol or Cysteine (final 10 mM) to quench residual maleimides if the reaction must be stopped precisely.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of PFP ester | Ensure DMSO is anhydrous. Verify Buffer A pH is >7.2. |
| Precipitation | Over-labeling (Hydrophobicity) | Reduce linker molar excess (e.g., from 20x to 10x). The PEG5 spacer usually mitigates this, but high loading can still precipitate proteins. |
| No Thiol Reactivity | Maleimide Hydrolysis | Ensure Phase 1 did not exceed pH 8.0. Ensure Phase 2 buffer exchange was immediate. |
| Dimerization of Target | Thiol Oxidation | Add 5–10 mM EDTA to Buffer B. Degas buffers. |
Validation Assay
To validate the intermediate (Maleimide-Activated Protein), perform a Ellman’s Reagent Test (DTNB) before adding the target.
-
Take an aliquot of the purified intermediate.
-
Add a known amount of Cysteine standard.
-
Measure remaining free cysteine using Ellman’s reagent.
-
Result: A decrease in free cysteine confirms active maleimide groups are present on the protein.
References
Sources
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
Application Note: Cell Surface Engineering via Mal-PEG5-PFP Heterobifunctional Crosslinking
Introduction
Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) is a premium heterobifunctional crosslinker designed for the precise covalent modification of cell surfaces. Unlike standard NHS-ester reagents, the PFP ester moiety offers superior hydrolytic stability, allowing for more reproducible conjugation efficiencies in aqueous environments. The hydrophilic polyethylene glycol (PEG5) spacer provides critical solubility and flexibility, minimizing steric hindrance and preventing the aggregation of conjugated ligands.
This protocol details a two-step surface engineering strategy . First, the cell surface is "activated" by reacting the PFP ester with abundant surface amines (Lysine residues). Second, a thiol-containing cargo (peptide, antibody fragment, or nanoparticle) is conjugated to the exposed maleimide groups. This modular approach allows for the rapid functionalization of live cells for applications in adoptive cell therapy, metabolic engineering, and biosensing.
Mechanism of Action
The modification relies on orthogonal chemoselectivity. The PFP ester reacts with primary amines at physiological pH (7.2–8.[1]0) to form stable amide bonds.[2] The exposed Maleimide group subsequently reacts with free sulfhydryls (thiols) at a slightly lower pH (6.5–7.5) to form stable thioether linkages.
Figure 1: Sequential workflow for cell surface modification. Step 1 anchors the linker to the cell; Step 2 captures the thiol-bearing cargo.
Critical Technical Parameters
Success with this compound requires strict adherence to pH and solubility constraints.
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous DMSO or DMF | PFP esters are hydrophobic. Dissolve stock at high concentration (10–50 mM) before aqueous dilution. |
| DMSO Limit | < 1.0% (v/v) Final | High DMSO concentrations permeabilize cell membranes and induce cytotoxicity [1]. |
| PFP pH | pH 7.2 – 8.0 | Optimal for amine reactivity.[1] Below 7.0, reaction is slow; above 8.5, hydrolysis competes significantly [2]. |
| Mal pH | pH 6.5 – 7.5 | Optimal for thiol specificity.[3] Above pH 7.5, maleimides may react non-specifically with amines [3].[4] |
| Stability | Hydrolytically Sensitive | Do not store aqueous stocks. PFP hydrolyzes in water; Maleimide ring opens over time [4]. |
Detailed Protocol
Phase A: Reagent Preparation
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide).
-
Reaction Buffer: PBS (Phosphate Buffered Saline), pH 7.4, Ca2+/Mg2+-free.
-
Wash Buffer: PBS + 0.5% BSA (Bovine Serum Albumin) or FBS.
-
Note: Do NOT use BSA/FBS in the Reaction Buffer during Step 1; their amines will scavenge the PFP ester.
-
Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.[5][6]
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM .
-
Calculation: For 1 mg (MW ~600 g/mol ), add ~166 µL DMSO.
-
-
Use immediately. Discard unused aqueous dilutions.
Phase B: Step 1 - Cell Surface Activation (PFP Reaction)
Objective: Covalently attach the linker to cell surface Lysines.
-
Harvest Cells: Collect
to cells. -
Wash: Centrifuge (300 x g, 5 min) and wash cells 2x with 1 mL PBS (pH 7.4) to remove media proteins.
-
Critical: Traces of FBS/media will neutralize the PFP ester.
-
-
Resuspend: Resuspend cells in 1 mL PBS (pH 7.4) to achieve a density of
cells/mL. -
Reaction: Add the this compound DMSO stock to the cell suspension.
-
Recommended Final Concentration: 100 µM – 500 µM.
-
Example: Add 10 µL of 10 mM stock to 1 mL cells (Final: 100 µM, 1% DMSO).
-
-
Incubate: Mix gently. Incubate for 30 minutes at Room Temperature (RT) or 4°C.
-
Tip: 4°C reduces endocytosis of the linker, keeping modification on the surface.
-
-
Quench & Wash: Add 1 mL of PBS + 0.5% BSA . Centrifuge to pellet cells.
-
Wash: Repeat wash 2x with PBS to remove unreacted linker and quenched byproducts.
Phase C: Step 2 - Cargo Conjugation (Maleimide Reaction)
Objective: Conjugate Thiol-Cargo to the maleimide-activated surface.
-
Preparation of Cargo: Ensure your cargo (peptide, protein, aptamer) has a free, reduced sulfhydryl group (-SH).
-
If cargo is a disulfide dimer: Treat with TCEP (immobilized or soluble) followed by desalting.
-
-
Reaction: Resuspend the maleimide-activated cells (from Phase B) in 500 µL PBS (pH 7.0 – 7.4).
-
Add Cargo: Add the thiol-containing cargo.
-
Ratio: Use a 5–10 fold molar excess of cargo relative to the estimated surface maleimides, or simply saturate with 10–50 µM cargo concentration.
-
-
Incubate: Incubate for 60 minutes at 4°C or RT with gentle rotation.
-
Note: Keep pH < 7.5 to ensure maleimide specificity for thiols [3].
-
-
Final Wash: Centrifuge and wash cells 3x with PBS + BSA to remove unbound cargo.
-
Analysis: Resuspend in buffer for Flow Cytometry or Microscopy.
Validation & Quality Control
To validate the protocol, include the following controls:
| Control Type | Description | Expected Result |
| Negative Control | Cells + Cargo (No Linker) | No signal (confirms no non-specific binding of cargo). |
| Linker Control | Cells + Linker (No Cargo) | No signal (confirms linker itself is not fluorescent/toxic). |
| Competition | Cells + Linker + Cysteine + Cargo | Reduced signal (Free cysteine blocks maleimides). |
Viability Check: Always perform a Trypan Blue or Propidium Iodide stain after Step 1. DMSO concentrations >1% or excessive surface modification can compromise membrane integrity [1].
Troubleshooting Guide
Problem: Low Conjugation Efficiency (Low Signal)
-
Hydrolysis: The PFP ester or Maleimide hydrolyzed before reaction. Solution: Use fresh anhydrous DMSO. Ensure buffers are fresh. Minimize time between Step 1 and Step 2.
-
pH Mismatch: Step 1 pH was too low (< 7.0). Solution: Adjust PBS to pH 7.4–7.8.
-
Protein Contamination: BSA/FBS was present during Step 1. Solution: Wash cells 3x thoroughly with serum-free PBS before adding linker.
Problem: High Cell Toxicity
-
DMSO Toxicity: Final DMSO % > 1%.[7][9] Solution: Dilute the stock further or use a higher concentration stock to add a smaller volume.
-
Over-modification: Too many amines modified. Solution: Titrate linker concentration down (e.g., try 50 µM).
Problem: Non-Specific Binding
-
Maleimide Cross-reactivity: Step 2 pH > 7.[5]5. Solution: Buffer Step 2 at pH 6.5–7.0.
-
Cargo Stickiness: Solution: Increase BSA concentration in wash buffers to 1-2%.
References
-
Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
- Fontaine, S. D., et al. (2015). Hydrolytic stability of maleimides and their reaction with thiols. Bioconjugate Chemistry. (Contextual grounding via general search results on maleimide stability).
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Conjugation Strategies using Mal-PEG5-PFP
Executive Summary
The construction of stable bioconjugates requires precise control over competing chemical reactivities.[1] Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) represents a superior class of heterobifunctional crosslinkers designed to overcome the hydrolytic instability common to standard NHS-ester reagents.
This guide details the protocol for creating stable thioether bonds between an amine-containing biomolecule (e.g., an antibody or lysine-rich peptide) and a thiol-containing target (e.g., a cysteine-engineered drug or oligonucleotide). By leveraging the PFP ester’s enhanced stability and the Maleimide’s chemoselectivity, researchers can achieve high-yield conjugates with minimal aggregation.
Key Advantages of this compound
-
PFP vs. NHS: Pentafluorophenyl (PFP) esters are significantly less susceptible to spontaneous hydrolysis in aqueous buffers than N-hydroxysuccinimide (NHS) esters, allowing for more efficient amine coupling and simplified handling.[2]
-
PEG5 Spacer: The polyethylene glycol (PEG) spacer enhances water solubility, reduces immunogenicity, and provides sufficient flexibility (approx. 20-25 Å) to minimize steric hindrance between conjugated biomolecules.[1]
-
Thioether Stability: The resulting thioether linkage is non-cleavable and stable in physiological conditions, making it ideal for therapeutic applications like Antibody-Drug Conjugates (ADCs).
Chemical Mechanism & Logic
Successful conjugation relies on a sequential reaction strategy that respects the pH specificity of both functional groups.[1]
The PFP Ester (Amine Reaction)
The PFP ester reacts with primary amines (
The Maleimide (Thiol Reaction)
The maleimide group reacts specifically with sulfhydryls (
-
Specificity Risk: At pH > 7.5, maleimides lose specificity and may react with primary amines.[1][4]
-
Hydrolysis Risk: At pH > 8.0, the maleimide ring can hydrolyze to non-reactive maleamic acid.[1]
The Causality of Sequence: Because the PFP reaction requires a higher pH (where maleimides are less stable), the standard protocol involves reacting the PFP ester first with the amine-containing molecule, removing excess crosslinker, and then adjusting the pH down for the thiol reaction.[1]
Reaction Workflow Diagram
Figure 1: Sequential conjugation workflow ensuring preservation of the maleimide group during amine activation.
Detailed Protocol
Materials Required[1][2][5][6][7][8][9][10][11][12][13]
-
Crosslinker: this compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO or DMF (High purity).[1]
-
Buffer A (Amine Reaction): 50 mM Sodium Phosphate or HEPES, pH 7.5 – 8.[1]0. (Strictly NO Tris, Glycine, or primary amines).[1]
-
Buffer B (Thiol Reaction): 50 mM Sodium Phosphate, 5 mM EDTA, pH 6.5 – 7.0.[1]
-
Desalting Column: Zeba™ Spin Columns or PD-10 (MWCO appropriate for your protein).
Phase 1: Activation of Amine-Containing Biomolecule
Objective: Attach the linker to the lysine residues of the protein via the PFP ester.[1]
-
Protein Preparation: Buffer exchange the protein (e.g., Antibody) into Buffer A .[1] Adjust concentration to 2–5 mg/mL.
-
Linker Solubilization: Equilibrate the this compound vial to room temperature before opening to prevent condensation. Dissolve in anhydrous DMSO to a concentration of 10–50 mM.
-
Note: Prepare this immediately before use. Although PFP is stable, minimizing solution time is best practice.[1]
-
-
Reaction: Add the this compound solution to the protein sample.
-
Stoichiometry: Use a 10- to 20-fold molar excess of crosslinker over protein.
-
Solvent Limit: Ensure the final DMSO volume is <10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Why? PFP esters react slower than NHS esters; however, extended incubation at pH 8.0 risks maleimide hydrolysis. 45 minutes at RT is the "sweet spot."[1]
-
-
Purification (Critical): Immediately remove excess crosslinker using a desalting column equilibrated with Buffer B (pH 6.5–7.0).
-
Result: You now have a maleimide-activated protein in a thiol-compatible buffer.
-
Phase 2: Thiol Conjugation (Thioether Bond Formation)
Objective: React the maleimide-activated protein with the thiol-ligand.
-
Thiol Preparation: Ensure your thiol-containing ligand (drug, peptide, etc.) is reduced.[1]
-
Conjugation: Add the thiol-ligand to the maleimide-activated protein solution.
-
Stoichiometry: Use a 1.5- to 5-fold molar excess of thiol-ligand over the protein.
-
-
Incubation: Incubate for 1–2 hours at RT or overnight at 4°C.
-
Quenching (Optional): Add 2-Mercaptoethanol (final 10 mM) to quench any remaining active maleimides.
-
Final Purification: Remove excess ligand via size-exclusion chromatography (SEC) or dialysis.[6]
Critical Optimization: Thiosuccinimide Ring Hydrolysis
For therapeutic applications (like ADCs), the reversibility of the thioether bond via the "retro-Michael" pathway is a known liability in plasma (exchange with albumin).[1]
The Solution: Deliberate hydrolysis of the succinimide ring after conjugation creates a linear amide-acid structure that prevents the retro-Michael reaction, locking the drug onto the antibody permanently.[1]
Protocol for Stabilization:
-
After Phase 2 conjugation is complete, adjust the buffer pH to 8.5 – 9.0 using Borate buffer.[1]
-
Incubate at 37°C for 2–12 hours.
-
Monitor ring opening via LC-MS (mass shift of +18 Da).
-
Return pH to physiological levels for storage.
Troubleshooting & Data Interpretation
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of PFP ester before reaction. | Use anhydrous DMSO; equilibrate vial to RT before opening. |
| Buffer contains amines (Tris/Glycine).[1][2][7] | Dialyze protein into Phosphate/HEPES (Buffer A) thoroughly.[1] | |
| pH too low during Phase 1. | PFP requires pH > 7.[1]0. Ensure Buffer A is pH 7.5–8.0. | |
| Precipitation | Protein instability in DMSO. | Limit DMSO to <5% final volume; add crosslinker in small aliquots. |
| Over-crosslinking (Hydrophobic masking).[1] | Reduce molar excess of this compound (try 5x or 10x). | |
| Loss of Activity | Maleimide hydrolysis during Phase 1. | Do not exceed pH 8.0 in Phase 1; limit time to <1 hour. |
| Oxidation of target thiols (Dimerization).[1] | Add EDTA to buffers; degas solvents; ensure TCEP/DTT reduction prior to step. |
References
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1][8] Academic Press, 2013.[1][9][8] (Standard reference for Maleimide/PFP chemistry mechanisms).
-
Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 2015.[1] (Reference for thiosuccinimide ring hydrolysis strategy).
Sources
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Precision Bioconjugation: Amide Bond Formation via Mal-PEG5-PFP Esters
Introduction & Strategic Rationale
In the landscape of bioconjugation, the Mal-PEG5-PFP ester (Maleimide-PEG5-Pentafluorophenyl ester) represents a significant evolution over traditional NHS-ester chemistries. This heterobifunctional crosslinker is designed to bridge amine-containing biomolecules (e.g., antibodies, enzymes) with thiol-containing payloads (e.g., drugs, fluorophores) while maintaining high solubility and minimizing aggregation via its polyethylene glycol (PEG) spacer.
The PFP Advantage: Hydrolytic Stability
While N-hydroxysuccinimide (NHS) esters are the industry standard for amine coupling, they suffer from rapid hydrolysis in aqueous buffers (half-life of minutes at pH 8.0). Pentafluorophenyl (PFP) esters offer a critical alternative. They are significantly less susceptible to spontaneous hydrolysis while maintaining high reactivity toward primary amines.
Why this matters:
-
Efficiency: Less "wasted" linker means lower molar equivalents are required, reducing cost and purification burden.
-
Control: The stability allows for more controlled reaction kinetics, essential when modifying sensitive proteins where harsh conditions or high reagent excesses cause denaturation.
Chemical Mechanism
The formation of the amide bond proceeds via nucleophilic acyl substitution.[1][2] The PFP ester is an "activated" ester; the electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: The unprotonated primary amine (
) of the target protein (Lysine -amine or N-terminal -amine) attacks the carbonyl carbon of the PFP ester. -
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: Pentafluorophenol is eliminated as a leaving group, resulting in a stable amide bond.
Critical Consideration: The Maleimide Trade-off
While PFP esters react optimally at pH 7.5 – 8.5 , the maleimide group (destined for the second conjugation step) is susceptible to hydrolysis (ring-opening) or non-specific amine reactivity at pH > 8.0. Therefore, this protocol uses a tightly controlled pH 8.0 environment to maximize PFP efficiency while preserving maleimide integrity.
Visualization: Reaction Mechanism[3]
Caption: Mechanism of amide bond formation between a primary amine and this compound ester.
Physicochemical Properties & Preparation[1][4][5][6]
| Parameter | Specification |
| Molecular Weight | ~555.5 Da |
| Spacer Length | PEG5 (approx. 20-25 Å) |
| Reactive Groups | PFP Ester (Amine reactive), Maleimide (Thiol reactive) |
| Solubility | Soluble in DMSO, DMF.[3] Limited solubility in water until conjugated. |
| Storage | -20°C, desiccated. Highly moisture sensitive. |
Detailed Protocol: Amide Bond Formation
Phase 1: Preparation
Objective: Prepare the protein in a non-nucleophilic buffer and solubilize the linker.
-
Buffer Exchange (Critical):
-
Ensure the protein is in an amine-free buffer.[4] Do NOT use Tris, Glycine, or Imidazole , as they will compete with the protein for the PFP ester.
-
Recommended Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
-
Method: Use Zeba Spin Desalting Columns (7K MWCO) or dialysis to exchange the protein into the reaction buffer.
-
Concentration: Adjust protein concentration to 1–5 mg/mL. Higher concentrations improve conjugation efficiency.
-
-
Linker Solubilization:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.[4]
-
Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10–50 mM .
-
Note: Prepare this immediately before use.[5][6] PFP esters are stable in organic solvent but will degrade if moisture is introduced.[4]
-
Phase 2: Conjugation Reaction
Objective: Covalently attach the linker to the protein lysine residues.
-
Calculations:
-
Calculate the molar excess of linker required.
-
Standard: 10-20 molar excess for antibodies/proteins.
-
Formula:
(Simplified: Moles of Protein × Excess = Moles of Linker)
-
-
Mixing:
-
Add the calculated volume of this compound (in DMSO/DMF) dropwise to the protein solution while gently vortexing.
-
Solvent Limit: Ensure the final organic solvent concentration (DMSO/DMF) does not exceed 10% (v/v) to prevent protein precipitation.
-
-
Incubation:
-
Incubate at Room Temperature for 30–60 minutes or at 4°C for 2–4 hours.
-
Agitation: Use a rotary mixer or gentle rocking. Do not vortex vigorously during incubation.
-
-
Quenching (Optional but Recommended):
-
Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by consuming any remaining PFP esters, preventing cross-reaction in subsequent steps.
-
Phase 3: Purification
Objective: Remove excess free linker and organic solvent.
-
Desalting:
-
Apply the reaction mixture to a pre-equilibrated desalting column (e.g., PD-10 or Zeba Spin).
-
Elution Buffer: If proceeding immediately to thiol conjugation, elute into PBS + 5-10 mM EDTA, pH 6.5–7.0 .
-
Why pH 6.5? This pH preserves the maleimide group and prevents it from reacting with amines (which happens at pH > 7.5) or hydrolyzing.[1][7] EDTA prevents metal-catalyzed oxidation of thiols in the next step.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for conjugating this compound to a protein.
Quality Control & Validation
Since the amide bond does not have a unique absorbance distinct from the protein, validation relies on indirect methods or mass spectrometry.
-
Mass Spectrometry (Gold Standard):
-
Method: LC-MS (ESI or MALDI-TOF).
-
Expected Result: A mass shift corresponding to the linker addition.
-
Calculation:
. -
For this compound, the added mass per conjugation is approx 370-390 Da (Linker MW minus Pentafluorophenol MW ~184 Da).
-
-
Maleimide Activity Assay (Ellman’s Reagent):
-
Before adding the thiol payload, verify the maleimide is active.
-
React an aliquot of the conjugate with a known excess of Cysteine.
-
Measure remaining free cysteine using Ellman’s Reagent (DTNB). A decrease in free cysteine confirms active maleimides are present on the protein.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Buffer contained amines (Tris/Glycine). | Dialyze protein extensively into PBS or Hepes before reaction. |
| Precipitation | Organic solvent concentration >10%.[7] | Add linker more slowly; dilute linker stock further before addition. |
| Inactive Maleimide | Reaction pH was too high (>8.5) or too long. | Strictly limit reaction to pH 8.0 and <1 hour. Purify into pH 6.5 immediately. |
| Linker Hydrolysis | Wet DMSO/DMF or old linker stock. | Use fresh, anhydrous solvents (dried over molecular sieves).[8][9] Use single-use aliquots. |
References
-
BroadPharm. PEG PFP Ester Reagents: Reactivity and Stability. Retrieved from BroadPharm Product Notes. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (General reference for PFP/NHS chemistry and Maleimide stability).
-
BenchChem. A Technical Guide to Mal-PEG5-NHS Ester (Analogous Chemistry).Link
-
Vector Laboratories. Maleimide Reaction Chemistry and Stability Profiles.Link
-
Hilvano, E. G. V., et al. (2025).[1][10][5] Direct electrochemical synthesis of pentafluorophenyl esters... and stability comparison. Organic & Biomolecular Chemistry.[6][7][11] Link
Sources
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Quenching Unreacted Maleimide Groups
This guide provides in-depth technical and practical answers to frequently asked questions about the critical quenching step in maleimide-based conjugation workflows. It is designed for researchers, scientists, and drug development professionals to enhance the reproducibility, stability, and quality of their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench unreacted maleimide groups after conjugation?
Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction is complete.[1] If not quenched, these highly reactive groups can bind non-specifically to other thiol-containing molecules, such as cysteine residues on other proteins (e.g., serum albumin in vivo) or components in subsequent assays.[1][2] This non-specific binding can lead to several undesirable outcomes:
-
Off-target effects and toxicity: In the context of antibody-drug conjugates (ADCs), unquenched maleimides can lead to the payload binding to unintended proteins, causing systemic toxicity.[2]
-
High background signals: In diagnostic or imaging applications, this can result in high background noise and reduced assay sensitivity.[3]
-
Inaccurate results and poor reproducibility: The unpredictable nature of these side reactions compromises the integrity and reproducibility of the experiment.[3]
Q2: What are the most common quenching reagents, and how do I choose the right one?
The most effective quenching agents are small, thiol-containing molecules that react rapidly with the maleimide's carbon-carbon double bond to form a stable thioether bond.[1][3] The choice of reagent depends on the specific requirements of your conjugate and downstream application.
| Reagent | Key Characteristics & Causality | Potential Issues |
| L-Cysteine | Often the preferred choice. Its simple structure and free thiol group allow for rapid and efficient quenching.[2][4][5] The resulting capped maleimide is stable. | Generally well-tolerated with minimal side effects. |
| N-Acetylcysteine | Similar to L-cysteine, it provides an effective thiol for quenching. The acetylated amine may slightly alter solubility and interaction profiles compared to L-cysteine.[1][6] | Minimal known issues, serves as a good alternative to L-cysteine. |
| 2-Mercaptoethanol (BME) | A strong and effective quenching agent due to its potent thiol group.[1][7] | Can reduce disulfide bonds. BME is a reducing agent and may cleave critical disulfide bonds within your protein or antibody, potentially altering its structure and function.[8] This is a significant consideration for antibodies and other complex proteins. |
| Dithiothreitol (DTT) | A very strong reducing agent containing two thiol groups.[4] | High risk of disulfide bond reduction. DTT is more potent than BME and will readily reduce disulfide bonds.[8] It should generally be avoided as a quenching agent unless disulfide reduction is not a concern for the specific application. |
Expert Recommendation: Start with L-cysteine due to its high efficiency and low risk of side reactions. Only consider BME if disulfide bond integrity is not a concern for your specific bioconjugate.
Q3: When and how much quenching reagent should I add?
The quenching step should be performed immediately after the primary conjugation reaction has reached completion, which is typically after 1-2 hours at room temperature or overnight at 4°C.[1][9]
A significant molar excess of the quenching agent over the initial amount of the maleimide reagent is recommended to ensure all unreacted maleimides are scavenged.[3][5]
-
Recommended Concentration: A final quenching reagent concentration of 10-20 mM is typically effective.[3] Some protocols suggest a range up to 50 mM.[3][10]
-
Molar Excess: Aim for an approximately 10-fold molar excess of the quencher over the initial maleimide concentration.[5]
After adding the quenching agent, incubate the reaction for an additional 15 to 30 minutes at room temperature to ensure the reaction goes to completion.[3]
Q4: How can I confirm that the quenching reaction was successful?
Verifying complete quenching is crucial for ensuring the quality and safety of your conjugate. Several analytical techniques can be employed:
-
Ellman's Reagent Assay (DTNB): This is a colorimetric method to quantify free thiols.[11][12] To confirm quenching, you can perform a reverse assay: add a known amount of a thiol standard (like mercaptoethanol) to your quenched conjugate solution. Then, add Ellman's reagent. If there are no unreacted maleimides left, the thiol standard will react with the reagent, producing a measurable color change.[11] If maleimides remain, they will consume the thiol standard, resulting in a reduced or absent color signal.[11]
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the final mass of your bioconjugate.[9] The mass should correspond to the target molecule plus the maleimide-containing payload plus the mass of the quenching agent. The absence of a peak corresponding to the unquenched conjugate provides strong evidence of successful quenching.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the final quenched conjugate from the unquenched intermediate.[9] The disappearance of the peak corresponding to the unquenched conjugate indicates a complete reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conjugate Stability Post-Quenching (Deconjugation) | The thioether bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols.[1] | After purification, consider a post-conjugation hydrolysis step. Incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) can promote the hydrolysis of the thiosuccinimide ring, forming a more stable, open-ring structure that is resistant to thiol exchange.[9][13] |
| Protein Aggregation After Adding Quenching Agent | High concentrations of the payload (high Drug-to-Antibody Ratio, or DAR) can increase the hydrophobicity of the protein, leading to aggregation.[3][14] The quenching agent itself is unlikely to be the primary cause but can be a factor in solutions with marginal stability. | Optimize the molar ratio of the maleimide reagent during the initial conjugation to avoid excessively high DARs.[3][14] After quenching and purification, centrifuge the final conjugate solution to pellet any aggregates that may have formed.[3] |
| Loss of Protein Activity/Function | The quenching agent, particularly BME or DTT, may have reduced critical disulfide bonds within the protein, altering its tertiary structure.[8] | Use a non-reducing quenching agent like L-cysteine or N-acetylcysteine.[1][6] If you suspect disulfide reduction has occurred, re-evaluate your choice of quenching reagent. |
| Incomplete Quenching Detected by MS/HPLC | Insufficient amount or incubation time of the quenching reagent. | Increase the molar excess of the quenching reagent (e.g., to 20-50 fold over the initial maleimide). Extend the quenching incubation time to 30-60 minutes at room temperature. |
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and the overall experimental workflow.
Maleimide Conjugation & Quenching Mechanism
Caption: Reaction scheme for maleimide-thiol conjugation and subsequent quenching.
Experimental Workflow for Quenching
Caption: Step-by-step experimental workflow for quenching unreacted maleimides.
Detailed Experimental Protocols
Protocol 1: Standard Quenching using L-Cysteine
This protocol is recommended as the standard procedure for most applications.
-
Prepare Quenching Stock Solution: Prepare a 1 M stock solution of L-cysteine in a compatible, degassed buffer (e.g., PBS, pH 7.2). Ensure the L-cysteine is fully dissolved.
-
Perform Conjugation: Complete your standard maleimide-thiol conjugation reaction (e.g., incubate for 1-2 hours at room temperature).[9]
-
Add Quenching Agent: Add the 1 M L-cysteine stock solution to the conjugation reaction mixture to achieve a final concentration of 10-20 mM.[3] For example, add 10 µL of 1 M L-cysteine to a 1 mL reaction volume for a final concentration of 10 mM.
-
Incubate: Gently mix the solution and incubate for an additional 15-30 minutes at room temperature.[3][7] This allows the quencher to react completely with any excess maleimide.
-
Purify: Proceed immediately to purification to remove the quenched maleimide, excess quenching agent, and other reaction byproducts.[1] Common methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration.[1]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This optional protocol can be performed after purification to increase the long-term stability of the thioether linkage and prevent deconjugation.
-
Purify Conjugate: Following Protocol 1, purify the quenched bioconjugate to remove all small-molecule contaminants.
-
Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a high pH buffer (e.g., 0.1 M sodium phosphate, pH 9.0).[9]
-
Incubate: Incubate the solution at room temperature or 37°C.
-
Monitor (Optional): If possible, monitor the ring-opening hydrolysis reaction by mass spectrometry until complete. A successful reaction is indicated by an 18 Da mass increase corresponding to the addition of a water molecule.[9]
-
Re-neutralize: Re-neutralize the conjugate solution to a physiological pH (e.g., 7.0-7.5) for storage or downstream applications.[9]
References
-
Kirchhof, S., et al. (2014). New insights into the cross-linking and degradation mechanism of Diels-Alder hydrogels. ResearchGate. Retrieved from [Link]
-
Shafabakhsh, R., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega. Retrieved from [Link]
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Shafabakhsh, R., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. PMC. Retrieved from [Link]
-
Gergely, S., & Iversen, T. G. (1979). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Retrieved from [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Retrieved from [Link]
-
Amazon S3. (2020). On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]
-
ResearchGate. (2016). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions. Retrieved from [Link]
-
NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US5132226A - Method for the determination of maleimide groups.
-
ResearchGate. (2023). Best method for verifying the success of maleimide-peptide tagging?. Retrieved from [Link]
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ACS Publications. (n.d.). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Retrieved from [Link]
-
NIH. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
-
PubMed. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Retrieved from [Link]
-
Utrecht University. (2025). Antibody-Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Springer. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Retrieved from [Link]
-
NIH. (n.d.). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]
-
NIH. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
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Validation & Comparative
A-Head-to-Head-Comparison-of-Mal-PEG5-PFP-vs-SMCC-for-Antibody-Drug-Conjugates
A Senior Application Scientist's Guide to Linker Selection in ADC Development
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are not solely dictated by the choice of antibody and cytotoxic payload. The linker, the chemical bridge connecting these two components, plays a pivotal role in the overall performance of the ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the cytotoxic payload within the target tumor cell.[1] Furthermore, the physicochemical properties of the linker, such as its hydrophilicity, can significantly impact the ADC's solubility, aggregation propensity, and pharmacokinetic profile.[][]
This guide provides an in-depth comparison of two widely used heterobifunctional linkers in ADC development: the traditional workhorse, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and a more recent, engineered alternative, Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester). We will delve into their chemical characteristics, compare their performance based on experimental data, and provide detailed protocols for their application.
The Workhorse: An Introduction to the SMCC Linker
For years, SMCC has been a go-to linker for conjugating amine-containing antibodies to thiol-containing drug payloads.[][5] Its structure features an N-hydroxysuccinimide (NHS) ester that reacts with lysine residues on the antibody and a maleimide group that forms a stable thioether bond with a sulfhydryl group on the drug.[6] The cyclohexane ring within its structure was designed to increase the stability of the maleimide group.[6]
However, the widespread use of SMCC has also highlighted some of its inherent limitations. The linker itself is hydrophobic, and when combined with an often-hydrophobic cytotoxic payload, it can induce aggregation of the final ADC product.[7][8] This aggregation can lead to manufacturing challenges, reduced in vivo efficacy, and potential immunogenicity.[8] Additionally, the NHS ester is susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[9]
The Engineered Alternative: Understanding this compound
This compound was designed to address the shortcomings of traditional linkers like SMCC. It is composed of three key functional units:
-
Maleimide: for reaction with thiol groups on the payload.
-
Pentafluorophenyl (PFP) ester: for reaction with amine groups on the antibody.
-
A discrete five-unit polyethylene glycol (PEG) spacer: to enhance hydrophilicity.
The most significant innovations in this linker are the replacement of the NHS ester with a PFP ester and the incorporation of a PEG spacer. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to NHS esters, leading to potentially more efficient and reproducible conjugations.[10][11] The PEG spacer is a hydrophilic polymer that can "shield" the hydrophobic payload, improving the solubility and stability of the ADC.[12][13] This can lead to reduced aggregation, improved pharmacokinetics, and the potential for higher drug-to-antibody ratios (DARs).[12]
Head-to-Head Comparison: this compound vs. SMCC
| Feature | This compound | SMCC | Rationale & Causality |
| Amine-Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | PFP esters exhibit greater hydrolytic stability than NHS esters in aqueous buffers, leading to higher conjugation efficiency and better reproducibility.[10][11][14] |
| Hydrophilicity | High (due to PEG5 spacer) | Low | The PEG spacer increases the overall hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads and improve pharmacokinetics.[][][15] |
| ADC Aggregation | Low | High (especially with hydrophobic payloads) | The hydrophilic PEG chain forms a hydration shell around the payload, preventing the intermolecular hydrophobic interactions that lead to aggregation.[12][16] This is a critical factor for manufacturability and in vivo performance.[8] |
| In Vivo Stability | High | Moderate to High | The primary point of potential instability for both linkers is the maleimide-thiol linkage, which can undergo a retro-Michael reaction, especially in the presence of endogenous thiols like albumin.[17][18][19] The stability can be enhanced by subsequent hydrolysis of the succinimide ring.[18] |
| Pharmacokinetics | Potentially improved circulation half-life | Can be subject to rapid clearance if aggregated | Hydrophilic ADCs tend to have longer circulation times and less non-specific uptake by the mononuclear phagocytic system, which can be a clearance mechanism for hydrophobic ADCs.[20][21] |
| Manufacturing Complexity | Simpler, aqueous-based conjugation | Often requires organic co-solvents | The hydrophobicity of SMCC and the attached payload often necessitates the use of organic co-solvents like DMA to prevent aggregation during the conjugation process, which can complicate manufacturing.[7] The hydrophilicity of this compound allows for fully aqueous-based reactions. |
Visualizing the Chemical Structures and Reaction Mechanisms
Caption: Reaction schemes for SMCC and this compound linkers.
Experimental Workflows and Protocols
A successful conjugation strategy relies on robust, well-controlled experimental protocols. The following sections provide step-by-step methodologies for generating and characterizing ADCs using both SMCC and this compound linkers.
General Experimental Workflow
Caption: A generalized workflow for two-step ADC conjugation.
Protocol 1: ADC Synthesis using this compound Linker
This protocol describes a two-step conjugation process where the antibody is first activated with the linker, followed by conjugation to the thiol-containing payload.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
This compound linker, dissolved in anhydrous DMSO to a stock concentration of 10-100 mM.[11]
-
Thiol-containing payload (Drug-SH).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[11]
-
Quenching Solution: 10 mM L-cysteine in PBS.[]
-
Purification: Size-exclusion chromatography (SEC) columns (e.g., G25) or tangential flow filtration (TFF) system.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. This is critical to remove any primary amine-containing substances (like Tris) that would compete with the lysine residues for the PFP ester.[10]
-
-
Antibody Activation with this compound:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.[10]
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[10]
-
Add a 5-10 fold molar excess of the dissolved this compound linker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[11] The PFP ester reacts with primary amines (lysine side chains) on the antibody to form a stable amide bond.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted this compound linker by SEC (desalting column) or TFF, exchanging the activated antibody into a conjugation buffer with a pH of 6.5-7.5. This pH range is optimal for the subsequent maleimide-thiol reaction while minimizing maleimide hydrolysis.[6]
-
-
Conjugation to Thiolated Payload:
-
Add a 1.5-2 fold molar excess of the thiol-containing payload (relative to the number of maleimide groups) to the purified, activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[23] The maleimide groups on the antibody will react with the sulfhydryl group on the payload to form a stable thioether bond.
-
-
Quenching:
-
Add the Quenching Solution (L-cysteine) to a final concentration that is approximately 20-fold higher than the initial payload concentration to cap any unreacted maleimide groups.[24] This prevents unwanted side reactions or cross-linking.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final ADC conjugate to remove excess payload, quenching reagent, and any small molecule byproducts using SEC or TFF. The final buffer should be a formulation buffer suitable for long-term storage (e.g., PBS, pH 7.4).
-
Protocol 2: ADC Synthesis using SMCC Linker
The protocol for SMCC is similar to that of this compound, but with important considerations for the linker's hydrophobicity and the NHS ester's reactivity.
Materials:
-
Antibody of interest in PBS, pH 7.4.
-
SMCC linker, dissolved in anhydrous DMSO or DMF.
-
Thiol-containing payload (Drug-SH).
-
Reaction Buffer: PBS, pH 7.2-7.5.[6]
-
Organic Co-solvent (optional but often necessary): DMA or DMSO.[7]
-
Quenching Solution: 10 mM L-cysteine in PBS.[]
-
Purification: SEC columns (e.g., G25) or TFF system.
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1.
-
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO or DMF immediately before use.
-
Add a 5-20 fold molar excess of SMCC to the antibody solution.
-
Causality Insight: Due to the hydrophobicity of SMCC, it may be necessary to add an organic co-solvent (e.g., up to 10% v/v DMA) to the reaction mixture to prevent aggregation, especially if the payload is also highly hydrophobic.[7]
-
Incubate at room temperature for 30-60 minutes.[6] NHS ester reactions are typically faster but also more prone to hydrolysis than PFP ester reactions.
-
-
Purification of Activated Antibody:
-
Promptly remove excess SMCC using a desalting column or TFF, exchanging into a conjugation buffer (pH 6.5-7.5).[6]
-
-
Conjugation to Thiolated Payload:
-
Proceed as described in step 4 of Protocol 1.
-
-
Quenching:
-
Proceed as described in step 5 of Protocol 1.
-
-
Final Purification:
-
Proceed as described in step 6 of Protocol 1.
-
Protocol 3: Characterization of the Final ADC
After synthesis and purification, the ADC must be thoroughly characterized to ensure quality and consistency.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR distribution of ADCs.[25][26] Species with different numbers of conjugated drugs will have different hydrophobicities and thus different retention times on the HIC column.
-
Procedure:
-
Equilibrate a HIC column with a high-salt buffer.
-
Inject the purified ADC sample.
-
Elute with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.).
-
The average DAR is calculated by integrating the peak areas for each species and determining the weighted average.[]
-
2. Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC) is used to separate proteins based on their hydrodynamic radius.[25] It is the primary method for quantifying high molecular weight species (aggregates).
-
Procedure:
-
Equilibrate an SEC column with the ADC's formulation buffer.
-
Inject the purified ADC sample.
-
Monitor the eluent at 280 nm.
-
Aggregates will elute earlier than the main monomeric ADC peak. The percentage of aggregate can be calculated from the peak areas. A well-behaved ADC should typically have >95% monomer.
-
Caption: PEG spacers shield hydrophobic drugs, reducing aggregation.
Conclusion and Future Perspectives
The choice of linker is a critical decision in the design of an effective and manufacturable ADC. While SMCC has a long history of use, its inherent hydrophobicity presents significant challenges, particularly as developers move towards more potent (and often more hydrophobic) payloads.
The this compound linker represents a significant advancement in linker technology. By incorporating a hydrophilic PEG spacer and a more stable PFP active ester, it directly addresses the key limitations of SMCC. The resulting ADCs often exhibit reduced aggregation, improved pharmacokinetics, and a more straightforward manufacturing process. For researchers and drug developers aiming to optimize their ADC candidates, this compound and similar PEGylated linkers offer a clear advantage in creating more stable, soluble, and ultimately more effective therapeutic agents.[][16]
Future innovations will likely focus on further refining linker stability, exploring novel conjugation chemistries for site-specific modification, and developing linkers with built-in functionalities to further enhance the therapeutic index of ADCs.[28]
References
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ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available from: [Link]
-
Creative Biolabs. What are PEG Linkers?. Available from: [Link]
-
Wiley Online Library. (2011). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Available from: [Link]
-
Royal Society of Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Available from: [Link]
-
MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Available from: [Link]
-
SINOPEG. (2024). PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. Available from: [Link]
-
PubMed. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Available from: [Link]
-
ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Available from: [Link]
-
National Institutes of Health. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]
-
ResearchGate. Conjugation of SMCC linker to antibody followed by DM1 attachment. Available from: [Link]
-
PubMed. (2014). Linker technologies for antibody-drug conjugates. Available from: [Link]
-
PubMed. (2018). Site-specific and Hydrophilic ADCs Through Disulfide-Bridged Linker and Branched PEG. Available from: [Link]
-
PubMed. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Available from: [Link]
-
PubMed. (2019). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Available from: [Link]
-
ResearchGate. (2025). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Available from: [Link]
-
ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available from: [Link]
-
National Institutes of Health. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link]
-
ADC Review. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available from: [Link]
-
ResearchGate. (2019). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF. Available from: [Link]
-
National Institutes of Health. (2024). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. Available from: [Link]
-
Waters Corporation. Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Available from: [Link]
-
Oxford Academic. (2023). A review of conjugation technologies for antibody drug conjugates. Available from: [Link]
-
ResearchGate. Comparison of each drug-linkers | Download Scientific Diagram. Available from: [Link]
-
Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available from: [Link]
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PubMed. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available from: [Link]
-
Royal Society of Chemistry. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Available from: [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. Instructions for PEG Maleimide Conjugation. Available from: [Link]
-
National Institutes of Health. (2014). Methods for site-specific drug conjugation to antibodies. Available from: [Link]
-
BioProcess International. (2014). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Available from: [Link]
-
Taylor & Francis Online. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Available from: [Link]
-
ResearchGate. Chromatographic evaluation of ADC aggregation and hydrophilicity. Available from: [Link]
-
ACS Publications. (2017). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Available from: [Link]
-
ADC Review. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Available from: [Link]
-
AACR Journals. (2014). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. Available from: [Link]
-
National Institutes of Health. (2016). Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. Available from: [Link]
-
National Institutes of Health. (2016). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Mal-PEG5-PFP Modified Peptides
Introduction: The Analytical Challenge of Precision Bioconjugates
In the landscape of advanced biotherapeutics and chemical biology, precision is paramount. Heterobifunctional linkers, such as Maleimide-PEG5-Pentafluorophenyl (Mal-PEG5-PFP) ester, are instrumental in creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and targeted protein modifications.[1][2] The this compound linker offers a discrete-length polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a thiol-reactive maleimide for conjugation to cysteine residues, and a highly reactive PFP ester for efficient coupling to primary amines like lysine residues.[1][3]
While the synthesis of peptides modified with this linker is well-established, their comprehensive analytical characterization by mass spectrometry (MS) presents a significant challenge.[4][5] The goal is not merely to confirm the addition of the linker but to definitively identify the site of modification and ensure the integrity of both the peptide and the linker. This guide provides a comparative analysis of mass spectrometric fragmentation techniques, offering field-proven insights and detailed protocols for the robust characterization of this compound modified peptides.
Understanding the Analyte: The Structure and Properties of a Mal-PEG5-Modified Peptide
Before delving into the analysis, it is crucial to understand the structure being interrogated. Typically, the PFP ester end of the this compound linker is reacted with a primary amine on a peptide (e.g., the N-terminus or a lysine side chain) to form a stable amide bond. The maleimide group remains available for subsequent conjugation to a thiol-containing molecule.
The resulting modification adds a specific mass and chemical entity to the peptide. The key analytical questions are:
-
Confirmation: Has the peptide been successfully modified with the linker?
-
Localization: Which specific amino acid residue is the linker attached to?
-
Integrity: Are both the peptide sequence and the linker structure intact after ionization and fragmentation?
Answering these questions requires a careful selection of mass spectrometry techniques, particularly the method of ion fragmentation.
Comparative Analysis of Tandem MS Fragmentation Techniques
The core of peptide characterization lies in tandem mass spectrometry (MS/MS), where a specific peptide ion (the precursor) is isolated and fragmented to generate product ions that reveal its sequence and structure. The choice of fragmentation method is the most critical experimental decision. We will compare the three most prevalent techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique, involving the collision of precursor ions with an inert gas, which induces fragmentation primarily at the peptide amide bonds.[6]
-
Mechanism: Cleaves the peptide backbone to produce predominantly b- and y-type ions .[7]
-
Performance with PEGylated Peptides: CID is often a double-edged sword for modified peptides. While it provides sequence information, the relatively low-energy collisions can preferentially cleave the weakest bonds. In a Mal-PEG5-modified peptide, the C-O and C-C bonds within the PEG linker are often more labile than the peptide amide bonds. This results in a characteristic neutral loss of PEG units (44.03 Da) from the precursor ion, often dominating the spectrum and suppressing the peptide backbone fragmentation needed for sequence and site localization.[4][8]
-
Expertise & Experience: While the presence of these PEG-related fragment ions can confirm modification, they come at the cost of sequence coverage. Therefore, CID is useful for initial confirmation but is often suboptimal for unambiguous site localization of labile modifications.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It utilizes higher collision energy and occurs in a dedicated HCD cell.[7]
-
Mechanism: Also produces b- and y-type ions but with higher energy, leading to a more complete fragmentation pattern and the generation of informative immonium ions and other low-mass fragments that are lost in traditional ion trap CID.[6]
-
Performance with PEGylated Peptides: The higher energy can improve backbone fragmentation compared to CID. However, the fundamental principle of cleaving the weakest bonds remains. HCD spectra will still exhibit significant fragmentation of the PEG linker. The key advantage over CID is the acquisition of high-resolution, accurate-mass fragment ions in the Orbitrap, which aids in the confident assignment of both peptide and linker fragments.[9][10]
-
Trustworthiness: HCD provides richer, higher-resolution data than CID, making it a more reliable method for characterizing the modification, though it may still fall short of definitive site assignment if the linker fragmentation is too extensive.
Electron Transfer Dissociation (ETD)
ETD employs a fundamentally different, non-ergodic fragmentation mechanism involving the transfer of an electron to the multiply-charged peptide precursor.[6]
-
Mechanism: This process induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions .[7]
-
Performance with PEGylated Peptides: The key strength of ETD is its ability to preserve labile post-translational modifications (PTMs) and other modifications that are easily lost during CID or HCD.[6][10] Because the fragmentation is not dependent on vibrational energy and the cleavage of the weakest bonds, the Mal-PEG5 linker typically remains intact on the resulting c- and z-ions. This allows the mass of the modification to be carried on the fragment ions, directly pinpointing the site of attachment.
-
Authoritative Grounding: ETD is the gold standard for localizing labile PTMs. For a Mal-PEG5-modified peptide, observing a series of c- or z-ions that all contain the mass of the linker provides unambiguous evidence for the modification site. It is particularly effective for peptides with higher charge states (≥3+).[11]
Data Summary: Performance Comparison of Fragmentation Methods
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y[7] | b, y[7] | c, z[7] |
| Modification Preservation | Poor; preferential fragmentation of the PEG linker is common.[4] | Moderate; linker fragmentation still occurs but backbone cleavage is improved. | Excellent; labile modifications are preserved on fragment ions.[6] |
| Primary Use Case | Initial confirmation of modification via characteristic neutral losses. | Detailed characterization with high-resolution fragments. | Unambiguous localization of the modification site. |
| Optimal Precursor Charge | 2+, 3+ | 2+, 3+ | ≥3+[11] |
| Pros | Widely available, fast. | High-resolution fragments, no low-mass cutoff, good for quantification.[9] | Preserves labile modifications, ideal for site localization. |
| Cons | Loss of modification, low-mass cutoff in ion traps. | Can still lose labile modifications. Requires Orbitrap instrument. | Slower scan speed, less efficient for doubly charged peptides.[6] |
Experimental Design and Protocols
A robust analysis requires a meticulously planned workflow, from sample preparation to data interpretation.
Visualized Experimental Workflow
Caption: High-level workflow for the analysis of modified peptides.
Step-by-Step Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the analysis of a purified Mal-PEG5-modified peptide sample using an Orbitrap mass spectrometer equipped with ETD.
1. Sample Preparation:
-
Action: Resuspend the purified peptide sample in 0.1% formic acid in LC-MS grade water to a concentration of approximately 1 pmol/µL.
-
Rationale: Formic acid is a common mobile phase additive that aids in peptide protonation for efficient positive-mode electrospray ionization and improves chromatographic peak shape.[12] Using LC-MS grade reagents is critical to avoid contamination.[13]
2. Liquid Chromatography (LC):
-
Column: Acclaim™ PEPMap™ C18 column (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: 2-40% B over 30 minutes at a flow rate of 300 nL/min.
-
Rationale: A reverse-phase C18 column provides excellent separation of peptides. The gradient is designed to elute peptides of varying hydrophobicities effectively.
3. Mass Spectrometry (Data-Dependent Acquisition):
-
Instrument: Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer (or similar).
-
MS1 Scan:
-
Resolution: 120,000.
-
Scan Range: 350-1500 m/z.
-
AGC Target: 4e5.
-
-
Data-Dependent MS2:
-
Cycle Time: 3 seconds.
-
Precursor Selection: Most intense ions with charge states 2+ to 5+.
-
Isolation Window: 1.6 m/z.
-
Decision Tree:
-
If charge state is 2+, use HCD (Normalized Collision Energy 30%).
-
If charge state is ≥3+, use ETD (Calibrated Charge-Dependent ETD Parameters).
-
-
-
Rationale: High resolution in the MS1 scan allows for accurate mass measurement of the modified peptide. A data-dependent "decision tree" approach maximizes the quality of information obtained.[11] HCD is generally more effective for doubly charged precursors, while ETD excels for higher charge states, making this combination highly efficient for comprehensive characterization.
4. Data Analysis:
-
Search Engine: Proteome Discoverer™ with Mascot or Sequest HT.
-
Database: Relevant protein database (e.g., Swiss-Prot).
-
Enzyme: Specify the protease used (e.g., Trypsin).
-
Variable Modifications:
-
Cysteine alkylation (e.g., Carbamidomethylation).
-
Methionine oxidation.
-
Custom Modification: Define the Mal-PEG5-CO- modification on relevant residues (e.g., Lysine, N-terminus). The monoisotopic mass of this modification must be calculated precisely.
-
-
Validation: Manually inspect the MS/MS spectra for identified modified peptides. For HCD, look for peptide fragment ions (b/y) and linker-related fragments. For ETD, confirm the presence of c/z ion series where the fragments corresponding to the modified portion of the peptide are mass-shifted correctly.
Visualizing Fragmentation Patterns
The diagrams below illustrate the expected fragmentation for a model peptide [H]-G-L-Y-K-A-C-G-[OH] where K is modified with the Mal-PEG5-CO- linker.
Caption: Comparison of peptide backbone cleavage sites for different MS/MS methods.
Conclusion and Authoritative Recommendations
The robust characterization of this compound modified peptides is not a one-size-fits-all process. The optimal analytical strategy depends on the specific question being asked.
-
For rapid confirmation of modification: An LC-MS analysis with HCD is highly effective. The high-resolution MS1 scan will confirm the mass of the modified peptide, and the MS/MS spectrum will show characteristic fragments and neutral losses from the PEG linker, providing strong evidence of a successful reaction.
-
For unambiguous modification site localization: A data-dependent HCD/ETD method is the authoritative approach. ETD is unparalleled in its ability to preserve the labile linker while fragmenting the peptide backbone, providing definitive evidence for the site of attachment.[6][10]
By understanding the causality behind the fragmentation mechanisms and implementing a self-validating experimental workflow, researchers can move beyond simple confirmation to achieve a comprehensive and trustworthy characterization of these critical bioconjugates, ensuring the integrity and precision required for advanced therapeutic and research applications.
References
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
-
Huang, L., et al. (2009). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry, 20(7), 1341-1349. [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. [Link]
-
Gaucher, S. P., et al. (2020). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols in Protein Science, 100(1), e104. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences Technical Handbook. [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Methods in Molecular Biology, 146, 405-424. [Link]
-
SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX Technical Note. [Link]
-
Tabb, D. L., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 21(10), 1658–1669. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). [Link]
-
ResearchGate. (n.d.). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Request PDF. [Link]
-
Swaney, D. L., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 9(3), 1323-1329. [Link]
-
Zhang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics, S5. [Link]
-
Darie, C. C., & Woods, A. G. (Eds.). (2016). Mass Spectrometry of Nucleosides and Nucleic Acids. Springer. [Link]
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Support Documentation. [Link]
-
Wenger, C. D., & Coon, J. J. (2013). Global Identification of Protein Post-translational Modifications in a Single-Pass Database Search. Journal of Proteome Research, 12(3), 1345–1350. [Link]
-
Yu, F., et al. (2021). PIPI2: Sensitive Tag-Based Database Search to Identify Peptides with Multiple Post-translational Modifications. Genomics, Proteomics & Bioinformatics, 19(5), 792-801. [Link]
-
Grüning, B., et al. (2021). Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal. Journal of Proteome Research, 20(8), 4044–4052. [Link]
-
ResearchGate. (2018). What is the best database for looking at PTMs?. Q&A Forum. [Link]
-
Zhang, T., et al. (2023). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv. [Link]
-
Bruker. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. Application Note. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal, 27(72), 17949-17961. [Link]
-
NovoPro Bioscience Inc. (2021). Peptide Modifications. Service Page. [Link]
-
MySkinRecipes. (n.d.). This compound ester. Product Page. [Link]
-
Gau, B. C., et al. (2018). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 29(1), 161–165. [Link]
-
ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... Scientific Diagram. [Link]
-
Angel, P. M., et al. (2012). Proteomic analysis of formalin-fixed paraffin embedded tissue by MALDI imaging mass spectrometry. Journal of Visualized Experiments, (60), 3759. [Link]
-
Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 159–171. [Link]
Sources
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- 2. This compound ester [myskinrecipes.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
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- 13. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Stability-Reactivity Trade-off
Publish Comparison Guide: HPLC Verification of Mal-PEG5-PFP Conjugation vs. NHS Alternatives
In bioconjugation, the choice of crosslinker determines the reproducibility of the final construct. While N-hydroxysuccinimide (NHS) esters are the industry standard for amine targeting, they suffer from rapid hydrolysis in aqueous buffers, often leading to low conjugation efficiency and "dead" linker accumulation.[1]
This compound (Pentafluorophenyl ester) emerges as the superior alternative for critical applications. By replacing the NHS leaving group with a pentafluorophenyl ring, this linker offers significantly enhanced hydrolytic stability without compromising amine reactivity.
This guide provides a technical comparison of this compound against its NHS counterpart and details a self-validating HPLC workflow to verify conjugation success.
Mechanism & Chemistry: PFP vs. NHS[2]
The core difference lies in the leaving group. Both reagents react with primary amines (e.g., Lysine residues, N-termini) to form stable amide bonds. However, their behavior in aqueous environments differs radically.[2]
-
NHS Esters: Highly susceptible to nucleophilic attack by water (hydrolysis). At pH 8.0, the half-life (
) can be as short as 10–20 minutes. -
PFP Esters: The electron-withdrawing fluorine atoms activate the carbonyl for amine attack but provide a steric and electronic shield against water. PFP esters typically exhibit
values measured in hours, allowing for longer reaction times and higher efficiency with dilute proteins.
Diagram 1: Reaction & Hydrolysis Pathways
The following diagram illustrates the parallel pathways of conjugation (desired) and hydrolysis (competing) for both chemistries.
Caption: Comparative reaction pathways. PFP esters minimize the "Dead Linker" pathway (red dashed line) compared to NHS esters.
Comparative Analysis: Performance Metrics
The following table synthesizes experimental data comparing this compound with Mal-PEG5-NHS.
| Feature | Mal-PEG5-NHS (Standard) | This compound (High-Stability) | Impact on Workflow |
| Hydrolytic Stability (pH 7.5) | Low ( | High ( | PFP allows longer incubations for slow-reacting amines. |
| Hydrophobicity | Moderate | High | PFP requires organic co-solvent (DMSO/DMF) but offers better retention on RP-HPLC. |
| Leaving Group UV Absorbance | NHS: Weak/Non-specific (260nm) | PFP-OH: Distinct aromatic absorbance | PFP release is easier to quantify via HPLC to calculate coupling efficiency. |
| Selectivity | Moderate | High | PFP is less prone to side reactions with histidine or tyrosine. |
The Self-Validating HPLC Protocol
To verify this compound conjugation, we utilize Reverse-Phase HPLC (RP-HPLC) . This method is superior to simple UV-Vis spectroscopy because it separates the active linker from the hydrolyzed linker and the conjugated product.
Experimental Setup
-
Column: C18 Analytical Column (e.g., 300Å pore size for proteins, or 100Å for peptides).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: 214 nm (Amide bonds), 254 nm (Aromatic PFP group).
Step-by-Step Workflow
Step 1: Linker Integrity Check (The "Zero" Control) Before adding the protein, inject the this compound stock solution (dissolved in anhydrous DMSO).
-
Observation: You should see a single sharp peak at a high retention time (RT) due to the hydrophobic PFP group.
-
Fail Criteria: If you see a split peak or a significant earlier peak, the linker has hydrolyzed during storage. Do not proceed.
Step 2: Reaction Monitoring (Time-Course)
Initiate the reaction (Protein + Linker in PBS, pH 7.4). Inject samples at
-
Peak A (Conjugate): A new peak will appear. For small peptides, it shifts to a higher RT (due to PEG/PFP addition) then settles. For proteins, the peak broadens and shifts slightly.
-
Peak B (Released PFP-OH): As the reaction progresses, the PFP ester is consumed, releasing pentafluorophenol (PFP-OH). This appears as a distinct, late-eluting peak.
-
Peak C (Hydrolysis): If the reaction is inefficient, you will see Mal-PEG5-COOH (hydrolyzed linker) appearing.
Step 3: Verification Logic Use the ratio of Conjugate Peak Area to PFP-OH Peak Area to estimate efficiency.
Diagram 2: HPLC Verification Decision Tree
This flowchart guides the scientist through the interpretation of HPLC chromatograms.
Caption: HPLC logic flow for verifying this compound conjugation. Successful conjugation requires the simultaneous disappearance of the ester and appearance of both the conjugate and the leaving group.
References
-
Hilvano, E. G. V., et al. (2025).[2] Direct Electrochemical Synthesis of Pentafluorophenyl Esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Advanced Analytical Architectures for ADC Characterization: A Comparative Technical Guide
Executive Summary: The Heterogeneity Challenge
Antibody-Drug Conjugates (ADCs) represent a pinnacle of structural complexity in biotherapeutics. Unlike monoclonal antibodies (mAbs), ADCs possess a stochastic distribution of cytotoxic payloads, resulting in a heterogeneous mixture of species. This heterogeneity dictates that no single analytical technique is sufficient.
This guide objectively compares the industry-standard "workhorse" methods against high-resolution orthogonal techniques for three Critical Quality Attributes (CQAs): Drug-to-Antibody Ratio (DAR) , Aggregation , and Charge Variants .
Drug-to-Antibody Ratio (DAR) Determination[1][2][3][4][5][6][7]
The DAR is the single most critical attribute affecting potency and pharmacokinetics.
Comparative Analysis: HIC vs. Native MS
Hydrophobic Interaction Chromatography (HIC) exploits the hydrophobicity differences introduced by the payload (e.g., MMAE, MMAF) to separate species by drug load (DAR 0, 2, 4, 6, 8). Native Mass Spectrometry (Native MS) analyzes the intact complex in a gas phase, preserving non-covalent interactions and providing direct mass measurement.
| Feature | HIC (Hydrophobic Interaction Chrom.) | Native MS (Mass Spectrometry) |
| Primary Utility | QC Release for Cysteine-linked ADCs.[1] | Characterization of Lysine-linked ADCs & Complex mixtures. |
| Resolution | High for Cys-linked (resolves DAR 0, 2, 4, 6, 8). Poor for Lys-linked. | Ultra-High. Resolves individual drug loads and glycosylation patterns simultaneously. |
| Sample Prep | Minimal (Dilution). | Moderate (Desalting into Ammonium Acetate is critical). |
| Throughput | Moderate (15-30 min/run). | High (1-5 min/run). |
| Bias Risk | Hydrophobic Retention: Highly hydrophobic payloads (e.g., PBDs) may bind irreversibly to the column. | Ionization Efficiency: Higher DAR species may fly differently than low DAR species (though usually negligible). |
| Data Output | UV Area % (Relative abundance). | Exact Mass + Relative Abundance. |
Expert Insight: The "Ammonium Tartrate" Bridge
Historically, HIC was incompatible with MS due to high salt (Ammonium Sulfate). A recent breakthrough involves using Ammonium Tartrate gradients. This volatile salt allows for online HIC-MS , bridging the gap between the two methods. This is the recommended path for new method development.
Validated Protocol: HIC for Cysteine-Linked ADC (Standard)
Objective: Determine average DAR and drug distribution for a vc-MMAE conjugated IgG1.
-
Column Selection: Butyl or Phenyl non-porous resin (e.g., TSKgel Butyl-NPR, 2.5 µm). Reasoning: Non-porous beads minimize mass transfer resistance for large ADCs, sharpening peaks.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol (IPA). Note: IPA acts as an organic modifier to ensure elution of high-DAR hydrophobic species.
-
Gradient: Linear gradient from 0% B to 100% B over 15 minutes. Flow rate: 0.8 mL/min.
-
Detection: UV at 280 nm (protein) and 248 nm (payload specific, if applicable).
-
Calculation:
Where = drug load (0, 2, 4, etc.).
Aggregation Analysis: The Hydrophobic Trap
ADCs are prone to aggregation due to the exposed hydrophobic payloads.[2][3]
Comparative Analysis: SEC vs. AUC-SV[10]
Size Exclusion Chromatography (SEC) is the routine standard but suffers from matrix interactions. Analytical Ultracentrifugation - Sedimentation Velocity (AUC-SV) is the matrix-free "Gold Standard" for validation.
| Feature | SEC (Size Exclusion) | AUC-SV (Analytical Ultracentrifugation) |
| Principle | Hydrodynamic volume separation via porous beads. | Mass/Shape separation via centrifugal force (First principles). |
| Risk Factor | Adsorption: Hydrophobic ADCs often stick to the stationary phase, leading to under-estimation of aggregates. | Complexity: Requires specialized hardware and complex data fitting (SEDDIFIT). |
| Mobile Phase | Often requires organic modifiers (e.g., 10-15% IPA) to prevent sticking, which may alter the aggregate state. | Can run directly in formulation buffer (No perturbation). |
| Throughput | High (QC friendly). | Low (3-4 samples/day). |
Experimental Workflow: Orthogonal Validation
-
Step 1: Develop SEC method. If recovery < 95% or peak tailing occurs, add organic modifier (5-10% Methanol or IPA).
-
Step 2: Run AUC-SV on the same sample lot in formulation buffer.
-
Step 3: Compare % High Molecular Weight (HMW) species.
-
If SEC %HMW << AUC %HMW: Your SEC column is filtering out aggregates. Re-develop SEC.
-
Charge Variant Analysis: IEX vs. icIEF
Conjugation often alters the surface charge of the antibody.
Comparative Analysis
| Feature | IEX (Ion Exchange Chrom.) | icIEF (Imaged Capillary Isoelectric Focusing) |
| Resolution | Moderate. Separation based on surface charge distribution.[4] | High. Separation based on pI (Isoelectric Point). |
| ADC Specificity | Interference: The payload can mask surface charges, causing poor resolution of variants. | Robust: Less affected by payload masking; resolves acidic/basic variants well. |
| Fractionation | Yes. Can collect peaks for peptide mapping (identifying deamidation/isomerization). | Difficult. Primarily analytical; fractionation is complex and low-yield. |
Visualized Workflow: Analytical Decision Tree
Caption: Figure 1. Strategic selection of analytical techniques based on ADC linker chemistry and specific CQA requirements.
Detailed Experimental Protocol: Native MS for DAR (Lysine-Linker)
Context: Lysine conjugation results in a heterogeneous mixture (DAR 0-8+) that HIC cannot resolve. Native MS is the only viable path for rapid distribution analysis.
Equipment: Q-TOF Mass Spectrometer (e.g., Waters Xevo or Agilent 6545XT) with ESI source.
Step-by-Step Workflow:
-
Deglycosylation (Critical):
-
Incubate 50 µg ADC with 1 µL PNGase F (rapid enzyme) for 15 minutes at 37°C.
-
Why? Removing N-glycans reduces spectral heterogeneity, allowing the mass shift of the payload to be clearly resolved.
-
-
Online Desalting (SEC-MS):
-
Do not use Reverse Phase (denaturing). Use a short SEC column (e.g., ACQUITY BEH SEC, 200Å).
-
Mobile Phase: 50-100 mM Ammonium Acetate, pH 6.8.
-
Why? Ammonium Acetate is volatile and MS-compatible, maintaining the protein in a near-native ("folded") state.
-
-
MS Acquisition Parameters:
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: High (80-150 V) to aid transmission of heavy ions.
-
Source Temp: 100-120°C (Keep low to prevent thermal denaturation).
-
Mass Range: 2,000 - 10,000 m/z.
-
-
Data Processing:
-
Deconvolute the raw m/z spectrum (charge envelope) to zero-charge mass.
-
Identify peaks corresponding to Antibody +
(Linker-Payload Mass). -
Calculate Average DAR based on peak intensities.
-
References
-
Stump, B. et al. (2019). "Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation." mAbs, 11(6), 1056-1066. [Link]
-
Valliere-Douglass, J.F. et al. (2012). "Separation of populations of antibody-drug conjugates by hydrophobic interaction chromatography." Analytical Chemistry, 84(6), 2843-2849. [Link]
-
Beck, A. et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337. [Link]
-
Haberger, M. et al. (2016). "Assessment of chemical modifications of sites in the CDRs of recombinant antibodies." mAbs, 8(2), 331-344. (Reference for peptide mapping and charge variant identification). [Link]
-
FDA Guidance for Industry. (2024). "Clinical Pharmacology Considerations for Antibody-Drug Conjugates." [Link]
Sources
- 1. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Alternatives to Mal-PEG5-PFP in Bioconjugation
Executive Summary
Mal-PEG5-PFP (Maleimide-PEG5-Pentafluorophenyl ester) represents a "premium" standard in heterobifunctional crosslinking. It combines a specific linker length (PEG5, ~25 Å) with the hydrolytic stability of PFP esters (superior to NHS) and the thiol-specificity of maleimides.
However, drug development workflows often require alternatives due to:
-
Cost/Availability: PFP reagents are significantly more expensive than NHS analogs.
-
Linker Rigidity: The flexible PEG chain may be unsuitable for assays requiring rigid spatial separation (e.g., FRET, enzyme active sites).
-
Maleimide Instability: The thioether bond formed by maleimides is susceptible to retro-Michael addition in plasma, leading to premature payload release in Antibody-Drug Conjugates (ADCs).
This guide objectively compares this compound against three distinct classes of alternatives: Mal-PEG-NHS (The Direct Analog), Sulfo-SMCC (The Rigid Stabilizer), and DBCO-PEG-NHS (The Bioorthogonal Upgrade).
Part 1: Mechanism of Action & The PFP Advantage
To choose an alternative, one must understand the baseline. This compound operates via two distinct reactions:[1][2]
-
Amine Reaction (PFP): The pentafluorophenyl ester reacts with primary amines (Lysine, N-terminus) to form a stable amide bond.
-
Thiol Reaction (Maleimide): The maleimide group undergoes a Michael addition with sulfhydryls (Cysteine) to form a thioether.
Diagram 1: Reaction Pathways & Degradation Risks
The following diagram illustrates the reaction logic and where the instabilities lie (Hydrolysis of the ester vs. Retro-Michael addition of the thiol).
Caption: Comparative workflow of amine-thiol conjugation. Red dashed lines indicate the failure points addressed by specific alternatives.
Part 2: Comparative Analysis of Alternatives
Candidate 1: Mal-PEGx-NHS (The Direct Analog)
Best for: Cost reduction in non-clinical, high-throughput screening.
This is the structural equivalent of the PFP reagent, simply swapping the leaving group.
-
Chemistry: N-hydroxysuccinimide (NHS) ester replaces PFP.[3]
-
Trade-off: NHS esters have a half-life of minutes to hours in aqueous buffer (pH dependent), whereas PFP esters are significantly more robust.
-
Protocol Adjustment: Requires immediate use after reconstitution.[6] You cannot store stock solutions of NHS esters as reliably as PFP.
Candidate 2: Sulfo-SMCC (The Rigid Stabilizer)
Best for: ADCs requiring high plasma stability and immunogenicity control.
Sulfo-SMCC removes the PEG spacer and replaces it with a cyclohexane ring.
-
Chemistry: Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.[1]
-
Mechanism: The cyclohexane ring sterically hinders the maleimide group.
-
Key Data: The ring structure stabilizes the maleimide against hydrolysis at pH > 7.5 and reduces the rate of retro-Michael addition compared to linear PEG-Maleimides [2].
-
Solubility: The "Sulfo" group ensures water solubility, unlike the base SMCC.
Candidate 3: DBCO-PEG-NHS (The Bioorthogonal Upgrade)
Best for: In vivo stability and site-specific conjugation where maleimide exchange is unacceptable.
This approach abandons the maleimide chemistry entirely for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Chemistry: Dibenzocyclooctyne (DBCO) reacts with Azides.
-
Trade-off: Requires the target thiol to be converted to an azide first (e.g., using Azide-PEG3-Maleimide), making it a 3-step workflow.
-
Stability: Forms a triazole bond which is virtually irreversible and stable in plasma, unlike the succinimide ring of maleimides.
Part 3: Performance Data Summary
The following table synthesizes experimental expectations for these reagents.
| Feature | This compound | Mal-PEGx-NHS | Sulfo-SMCC | DBCO-PEG-NHS |
| Amine Reactivity | High (PFP) | High (NHS) | High (Sulfo-NHS) | High (NHS) |
| Hydrolysis Half-Life (pH 7) | High (~hours) | Low (<1 hour) [3] | Low (<1 hour) | Low (<1 hour) |
| Thiol Specificity | Excellent | Excellent | Excellent | N/A (Reacts w/ Azide) |
| Linker Type | Flexible (PEG) | Flexible (PEG) | Rigid (Cyclohexane) | Rigid/Bulky |
| Bond Stability (Plasma) | Moderate (Retro-Michael risk) | Moderate | High (Ring Stabilized) | Extreme (Triazole) |
| Water Solubility | Moderate (requires organic co-solvent) | Good | Excellent | Good |
Part 4: Experimental Protocols
Protocol A: Conjugation with Mal-PEG-NHS (The Standard)
Use this for Candidate 1 and Candidate 2 (Sulfo-SMCC).
Reagents:
-
Protein A (Amine-containing, e.g., Antibody) in PBS, pH 7.[1]2. Crucial: Must be free of Tris or Glycine.[10]
-
Protein B (Thiol-containing) or reduced peptide.
-
Crosslinker (Mal-PEG-NHS or Sulfo-SMCC).[11]
Step-by-Step:
-
Preparation: Dissolve crosslinker in dry DMSO or DMF to 10 mM. Note: For Sulfo-SMCC, water can be used, but use immediately.[6]
-
Activation (Amine Rxn): Add crosslinker to Protein A at a 10-20 molar excess.
-
Purification 1 (Critical): Remove excess crosslinker using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated in PBS-EDTA.
-
Why: Failure to remove excess crosslinker will cap the thiols on Protein B, preventing conjugation.
-
-
Conjugation (Thiol Rxn): Mix the activated Protein A with Protein B (Molar ratio 1:1 to 1:3 depending on size).
-
Validation: Analyze via SDS-PAGE (shift in molecular weight) or SEC-HPLC.
Protocol B: The DBCO "Click" Workflow
Use this for Candidate 3.
Step-by-Step:
-
Azide Installation: React the thiol-containing molecule with Azide-PEG3-Maleimide (pH 6.5-7.5). Purify to remove excess azide reagent.
-
DBCO Activation: React the amine-containing molecule with DBCO-PEG-NHS (pH 7.2-8.0). Purify to remove excess DBCO.
-
Click Reaction: Mix the Azide-labeled molecule and DBCO-labeled molecule.
Part 5: Decision Matrix & Visualization
When should you abandon this compound?
Caption: Logical decision tree for selecting the appropriate crosslinker based on experimental constraints.
References
-
BroadPharm. PEG PFP Ester Reagents: Hydrolytic Stability Comparison. Retrieved from BroadPharm Product Guides. Link
-
Thermo Fisher Scientific. SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295). Explains cyclohexane stabilization of maleimide. Link
-
Vector Laboratories. MAL-dPEG®-NHS ester Hydrolysis Rates. Highlights NHS half-life dependence on pH.[6] Link
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][4][5][6][7] (Discusses hydrolysis of succinimide ring for stability).
-
BOC Sciences. ADC Linker Chemistry: SMCC vs PEG.
Sources
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biochempeg.com [biochempeg.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mal-PEG5-PFP
For Researchers, Scientists, and Drug Development Professionals
Understanding the Chemistry of Mal-PEG5-PFP and Its Implications for Disposal
This compound is a valuable tool in bioconjugation due to its two reactive termini: a maleimide group and a pentafluorophenyl (PFP) ester. The maleimide group specifically reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, under neutral to slightly acidic conditions (pH 6.5-7.5), forming a stable thioether bond.[1] The PFP ester, on the other hand, is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[2] PFP esters are known to be less susceptible to spontaneous hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, making them efficient conjugation reagents.[2][3]
However, the very reactivity that makes this compound a powerful crosslinker also necessitates a carefully considered disposal plan. The unreacted maleimide and PFP ester moieties are electrophilic and can react with unintended biological molecules, posing a potential hazard if not properly deactivated. Furthermore, the compound is moisture-sensitive, particularly the PFP ester, which can hydrolyze over time.[4]
This guide outlines a pre-disposal deactivation (quenching) procedure designed to neutralize these reactive groups, rendering the resulting waste significantly less hazardous and suitable for standard chemical waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Spill Management: In the event of a spill, absorb the material with an inert dry material, such as sand or vermiculite, and place it in a sealed container for disposal.[5]
The Two-Step Deactivation Protocol for this compound Waste
The core of a safe disposal procedure for this compound is a two-step chemical deactivation process targeting both the maleimide and the PFP ester functional groups. This ensures that the compound's reactivity is completely neutralized before it enters the waste stream.
Step 1: Quenching the Maleimide Group
The maleimide group is highly reactive towards thiols. Therefore, the most effective way to deactivate it is by introducing an excess of a simple thiol-containing compound.
Recommended Quenching Agents:
-
L-Cysteine
-
β-mercaptoethanol (BME)
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a Quenching Solution: Prepare a stock solution of the chosen thiol-containing quenching agent (e.g., 1 M L-Cysteine in a suitable buffer like PBS).
-
Add to Waste: For every 1 mg of this compound waste, add a 10 to 20-fold molar excess of the quenching agent.[6]
-
Incubate: Allow the reaction to proceed for at least one hour at room temperature with gentle mixing. This ensures the complete reaction of the maleimide group.
Step 2: Deactivating the PFP Ester Group
The PFP ester is reactive towards primary amines and is also susceptible to hydrolysis, a reaction that is accelerated at a slightly basic pH.
Recommended Deactivation Methods:
-
Amine Quenching: Addition of a buffer containing primary amines, such as Tris-HCl.
-
Base-Catalyzed Hydrolysis: Increasing the pH of the solution to promote the hydrolysis of the ester.
Protocol:
-
Choose a Deactivation Reagent: A common and effective choice is a Tris-based buffer (e.g., 1 M Tris-HCl, pH 8.0-8.5).
-
Adjust pH and Quench: Add the Tris buffer to the waste solution from Step 1 to achieve a final concentration of 20-50 mM Tris and a pH between 8.0 and 8.5.[7]
-
Incubate: Let the solution stand for at least 30 minutes at room temperature. This will ensure the complete hydrolysis and/or aminolysis of the PFP ester.
The following diagram illustrates the decision-making process and workflow for the deactivation of this compound.
Caption: Workflow for the chemical deactivation of this compound waste.
Final Disposal of Deactivated Waste
Once the two-step deactivation protocol is complete, the resulting solution contains the PEG backbone with its formerly reactive groups now converted to stable, non-reactive adducts. The polyethylene glycol (PEG) component of the molecule is generally considered to be of low toxicity and is biodegradable.[8] However, it is crucial to prevent the release of any chemical waste into sanitary sewer systems.[9]
Disposal Guidelines:
-
Containerize: Place the deactivated waste solution in a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling: The label should accurately reflect the contents, including the deactivated this compound and the quenching agents used.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves arranging for pickup by your institution's environmental health and safety (EHS) department.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal.[9]
Summary of Key Disposal Parameters
| Parameter | Recommendation | Rationale |
| Maleimide Quenching Agent | L-Cysteine, β-mercaptoethanol, or DTT | Reacts specifically with the maleimide group to form a stable, non-reactive thioether bond. |
| PFP Ester Deactivation | Tris buffer (pH 8.0-8.5) or other primary amine | Reacts with the PFP ester to form a stable amide or promotes hydrolysis to a non-reactive carboxylate. |
| Final pH of Waste | Neutral to slightly basic | Ensures complete deactivation of the PFP ester. |
| Disposal Route | Licensed chemical waste disposal | Prevents the release of chemicals into the environment and ensures regulatory compliance. |
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of reactive chemical reagents like this compound is a critical aspect of responsible laboratory practice. By understanding the underlying chemistry and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment while maintaining the integrity of their scientific endeavors. This commitment to safety not only protects individuals and the environment but also reinforces the foundation of trust and reliability in the scientific community.
References
-
ResearchGate. (2014, April 17). How do I form an ester using pentafluorophenol? Retrieved from [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
-
Royal Society of Chemistry. (n.d.). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (2024, October 23). Pentafluorophenyl esters. Retrieved from [Link]
-
Vermont Department of Environmental Conservation. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. Retrieved from [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
-
ACS Publications. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]
-
McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]
- Spengler, G. P., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 19(5), 2135–2142.
-
Click Chemistry Tools. (n.d.). Sulfo DBCO-PEG4-Maleimide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Chemical Hazardous Waste Minimization Tips. Retrieved from [Link]
-
Regulations.gov. (n.d.). Polyethylene Glycols (PEGs). Retrieved from [Link]
- Wen, J., et al. (2024). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. Chemical Science, 15(26), 9987-10001.
-
ACS Publications. (2012). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Waste Minimization Fact Sheet - No. 1. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 28). How To Dispose Of Polyethylene Glycol 3350? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. laysanbio.com [laysanbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. semspub.epa.gov [semspub.epa.gov]
- 9. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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